TH1020
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBBXTGWSGPEJEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of TH1020: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TH1020 is a novel small molecule inhibitor that has demonstrated potent and selective antagonist activity against the Toll-like receptor 5 (TLR5)/flagellin complex.[1][2] This document provides an in-depth technical overview of the mechanism of action of this compound, summarizing key quantitative data, outlining experimental methodologies used for its characterization, and visualizing its role in the TLR5 signaling pathway.
Core Mechanism of Action: Disruption of the TLR5/Flagellin Protein-Protein Interaction
The primary mechanism of action of this compound is the inhibition of the protein-protein interaction between Toll-like receptor 5 (TLR5) and its ligand, the bacterial protein flagellin.[2] Molecular docking simulations suggest that this compound competes with flagellin for binding to TLR5, thereby disrupting the formation of the TLR5/flagellin complex.[2] This disruption prevents the subsequent dimerization and conformational changes in the TLR5 receptor that are necessary to initiate downstream signaling cascades.[1] By targeting this initial step in the pathway, this compound effectively blocks the activation of innate immune responses mediated by TLR5.
Quantitative Data Summary
The potency and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Description | Reference |
| IC50 | 0.85 µM | Half maximal inhibitory concentration against the TLR5/flagellin complex. | [1] |
| Selectivity | Negligible inhibition | Inactive against TLR2, TLR4, TLR7, and TLR8 at 0.78 µM. | [1] |
| Selectivity | Weak inhibition | Demonstrates weak inhibition of TLR3 at 0.78 µM. | [1] |
| TNF-α Secretion | Almost complete abolition | Observed at a concentration of 0.37 µM in TLR5-mediated assays. | [1] |
| IL-17C Secretion | Almost complete abolition | Observed at a concentration of 0.5 µM in bacterial strain C83901 infected IPEC-J2 cells. | |
| IL-8 Synthesis | Inhibition | Blocks FnEDA-dependent IL-8 synthesis in MDA-MB-468 breast cancer cells. | [3] |
Signaling Pathways and Experimental Workflows
TLR5 Signaling Pathway and this compound Inhibition
The following diagram illustrates the canonical TLR5 signaling pathway and the point of intervention by this compound. Flagellin binding to TLR5 leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.[1][4] this compound blocks this pathway at its inception.
Experimental Workflow: NF-κB Reporter Assay
The activity of this compound is often quantified using a reporter gene assay, such as a secreted embryonic alkaline phosphatase (SEAP) assay in HEK293 cells stably expressing human TLR5 (HEK-hTLR5). The workflow for such an experiment is depicted below.
Detailed Methodologies of Key Experiments
While the full, detailed protocols are proprietary to the conducting laboratories, the following sections outline the methodologies for key experiments as described in the cited literature.
NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
This assay is used to quantify the activation of the NF-κB signaling pathway downstream of TLR5 activation.
-
Cell Line: HEK293 cells stably transfected with human TLR5 (HEK-hTLR5) and an NF-κB-inducible SEAP reporter gene.
-
Protocol Outline:
-
HEK-hTLR5 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then pre-treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 1 hour).
-
Following pre-treatment, cells are stimulated with a known concentration of flagellin to activate TLR5 signaling.
-
The plates are incubated for a period sufficient to allow for SEAP expression and secretion (e.g., 24 hours).
-
The cell culture supernatant is collected.
-
The activity of SEAP in the supernatant is measured using a commercially available kit, such as the QUANTI-Blue™ assay.[4] This typically involves mixing the supernatant with a substrate that produces a colorimetric change in the presence of alkaline phosphatase.
-
The absorbance is read using a spectrophotometer, and the results are used to determine the extent of NF-κB activation and the inhibitory effect of this compound.
-
TNF-α and IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)
ELISAs are employed to measure the secretion of specific cytokines, such as TNF-α and IL-8, which are downstream products of TLR5 activation.
-
Cell Lines: Can include immune cells like macrophages, or epithelial cell lines such as IPEC-J2 or MDA-MB-468 breast cancer cells.[3]
-
Protocol Outline:
-
Cells are seeded in multi-well plates and cultured to an appropriate confluency.
-
Cells are pre-incubated with different concentrations of this compound or a vehicle control.
-
The cells are then stimulated with flagellin or another appropriate TLR5 agonist (e.g., FnEDA for IL-8 in MDA-MB-468 cells).[3]
-
After an incubation period (e.g., 4 hours for IL-8, or as appropriate for TNF-α), the cell culture medium is collected.
-
The concentration of the cytokine of interest (TNF-α or IL-8) in the supernatant is quantified using a specific ELISA kit according to the manufacturer's instructions. This typically involves the use of capture and detection antibodies specific to the cytokine.
-
The absorbance is measured, and a standard curve is used to calculate the concentration of the cytokine in the samples.
-
Conclusion
This compound presents a well-defined mechanism of action as a potent and selective antagonist of the TLR5/flagellin complex. By directly inhibiting the initial protein-protein interaction required for receptor activation, this compound effectively abrogates downstream pro-inflammatory signaling. The quantitative data and experimental findings robustly support its utility as a molecular probe for studying TLR5-mediated processes and as a potential therapeutic lead for TLR5-related inflammatory diseases.[1][2] Further research and clinical investigation are warranted to fully elucidate its therapeutic potential.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to TH1020: A Small Molecule Antagonist of the TLR5/Flagellin Complex
This technical guide provides a comprehensive overview of this compound, a novel small molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex. It details the compound's mechanism of action, summarizes key quantitative data, and provides insights into the experimental protocols used for its characterization.
Introduction to TLR5 and the Rationale for Antagonism
Toll-like Receptor 5 (TLR5) is a pattern recognition receptor of the innate immune system that recognizes bacterial flagellin, the primary protein component of flagella.[1][2][3] Upon binding flagellin, TLR5 initiates a MyD88-dependent signaling cascade, leading to the activation of NF-κB and the production of pro-inflammatory cytokines.[1][4] While this response is crucial for host defense against bacterial pathogens, dysregulated or overactive TLR5 signaling has been implicated in various inflammatory and autoimmune diseases.[5] This has driven the development of TLR5 antagonists to modulate these pathological immune responses. This compound has emerged as a significant tool in this field.[1][5]
This compound: A Potent and Specific TLR5 Inhibitor
This compound, with the chemical name 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine, is a small molecule identified as a potent antagonist of TLR5 signaling.[5][6] It has been shown to specifically inhibit the TLR5/flagellin interaction.
Quantitative Data Summary
The inhibitory activity of this compound has been quantified in cell-based assays, demonstrating its potency.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.85 ± 0.12 μM | TLR5-overexpressing HEK293 cells | [5][6] |
Mechanism of Action of this compound
This compound is proposed to act as a competitive antagonist of the TLR5/flagellin complex.[5][6] Molecular docking simulations suggest that this compound binds to TLR5 and disrupts its association with flagellin.[6] This prevents the conformational changes in the TLR5 dimer required for the recruitment of the adaptor protein MyD88 and the subsequent initiation of the downstream signaling cascade.[1][4] The mechanism, however, is still considered not fully elucidated.[1]
TLR5 Signaling Pathway and this compound Inhibition
Caption: TLR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The characterization of this compound as a TLR5 antagonist involves several key experimental procedures.
HEK293 Cell-Based TLR5 Reporter Assay
This is a common method to screen for and characterize TLR5 modulators.
-
Cell Culture: Human Embryonic Kidney (HEK) 293 cells are stably transfected to express human TLR5 and an NF-κB-inducible reporter gene, such as secreted alkaline phosphatase (SEAP) or luciferase.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of this compound or a vehicle control for a defined period (e.g., 1-2 hours).
-
TLR5 Stimulation: The cells are then stimulated with a known concentration of flagellin (e.g., 1.5 ng/mL) to activate TLR5 signaling.[6]
-
Reporter Gene Assay: After an appropriate incubation time (e.g., 16-24 hours), the cell supernatant or cell lysate is collected, and the reporter gene activity is measured using a suitable substrate and a luminometer or spectrophotometer.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition of the flagellin-induced signal against the logarithm of the this compound concentration.
Specificity Assays
To ensure this compound is specific for TLR5, its activity is tested against other TLRs.
-
Cell Lines: Use HEK293 cells expressing other TLRs (e.g., TLR2, TLR4).
-
Ligand Stimulation: Stimulate the cells with their respective specific agonists (e.g., Pam3CSK4 for TLR2, LPS for TLR4) in the presence or absence of this compound at a concentration known to inhibit TLR5.[6]
-
Analysis: Measure the reporter gene activity to confirm that this compound does not inhibit signaling through other TLR pathways.
Cytokine Production Assays
These assays confirm the downstream effects of this compound on cytokine production in more physiologically relevant cells.
-
Cell Source: Primary human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) are used.[4]
-
Experimental Procedure: Similar to the reporter assay, cells are pre-treated with this compound followed by stimulation with flagellin.
-
Cytokine Measurement: After incubation, the cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines, such as TNF-α or IL-8, is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).[4][6]
Experimental Workflow for Characterizing a TLR5 Antagonist
Caption: A typical experimental workflow for characterizing a TLR5 antagonist.
Preclinical Applications of this compound
This compound has been utilized as a valuable research tool in preclinical studies to investigate the role of TLR5 in various pathological conditions. For instance, it has been shown to attenuate high-mobility group box protein 1 (HMGB1)-induced allodynia, a type of neuropathic pain, in animal models, suggesting a role for TLR5 in pain signaling.[2][4] These studies highlight the therapeutic potential of TLR5 antagonism and validate the utility of this compound in probing these biological processes.
Drug Development and Clinical Status
Currently, there is no publicly available information from the search results indicating that this compound has entered clinical trials. The drug development process is a lengthy one, often taking 10-20 years for a candidate to move from preclinical studies to regulatory approval.[7] this compound appears to be in the preclinical stage of development, serving as a lead compound for the identification of novel therapeutics targeting TLR5.[6]
Conclusion
This compound is a potent and specific small molecule antagonist of the TLR5/flagellin complex. Its ability to competitively inhibit TLR5 signaling has made it an invaluable tool for dissecting the role of this receptor in immunity and disease. The detailed experimental protocols outlined in this guide provide a framework for its characterization and for the discovery of new TLR5 modulators. While its clinical development status is not yet clear, this compound represents a significant advancement in the field and holds promise as a lead compound for the development of novel anti-inflammatory therapeutics.
References
- 1. Small molecule modulators of immune pattern recognition receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Flagellin hypervariable region determines symbiotic properties of commensal Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raw.githubusercontent.com [raw.githubusercontent.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
The Discovery and Development of TH1020: A Selective TLR5/Flagellin Complex Antagonist
A Technical Whitepaper for Researchers and Drug Development Professionals
Introduction
TH1020 is a potent and selective small-molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex.[1][2] This document provides an in-depth technical overview of the discovery, mechanism of action, and preclinical development of this compound. It is intended for researchers, scientists, and drug development professionals interested in TLR5-targeted therapeutics. The information presented herein is based on publicly available scientific literature.
Discovery of this compound
The discovery of this compound was the result of a high-throughput screening campaign aimed at identifying inhibitors of the protein-protein interaction between TLR5 and its ligand, flagellin.[2][3] The initial screening identified two hit compounds with a shared pharmacophore. This led to a focused medicinal chemistry effort to synthesize and evaluate a series of pyrimidine triazole thioether derivatives, ultimately resulting in the identification of this compound as a lead compound with promising activity and specificity.[2]
Mechanism of Action
This compound exerts its inhibitory effect by directly competing with flagellin for binding to TLR5.[2] Molecular docking simulations suggest that this compound binds to the interface of the two TLR5 molecules, thereby disrupting the formation of the tetrameric TLR5/flagellin complex necessary for downstream signaling.[2][4] This disruption prevents the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) and subsequent activation of the NF-κB and MAPK signaling pathways, which are responsible for the production of pro-inflammatory cytokines.[4]
Preclinical Data
In Vitro Activity
This compound has demonstrated potent and selective inhibition of TLR5 signaling in various in vitro assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | Value (µM) | Assay System | Reference |
| IC50 (TLR5 Antagonism) | 0.85 | TLR5 signaling assay | [1][2] |
Table 2: Inhibition of Cytokine Secretion by this compound
| Cytokine | Concentration for near complete inhibition (µM) | Cell Line | Stimulation | Reference |
| TNF-α | 0.37 | Not specified | Flagellin | [4] |
| IL-17C | 0.5 | IPEC-J2 | F4+ ETEC infection |
Selectivity
This compound exhibits high selectivity for TLR5. At a concentration of 0.78 µM, it showed negligible inhibition of other Toll-like receptors, including TLR2, TLR4, TLR7, and TLR8. A weak inhibition of TLR3 was observed at this concentration.[4]
Development Status
Based on the available information, this compound appears to be in the preclinical stage of development. There is no publicly available information regarding the submission of an Investigational New Drug (IND) application or the initiation of clinical trials for this compound.
Experimental Protocols
Detailed experimental protocols from the primary literature for the specific assays used in the discovery and characterization of this compound are not publicly available. The following are representative protocols based on standard methodologies for the key experiments cited.
TLR5 Signaling Inhibition Assay (Hypothetical)
This assay is designed to measure the inhibition of flagellin-induced TLR5 signaling.
-
Cell Culture: HEK293 cells stably co-transfected with human TLR5 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics.
-
Assay Procedure:
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control (DMSO) for 1 hour.
-
Flagellin is added to the wells at a final concentration corresponding to the EC80 for NF-κB activation.
-
The plates are incubated for 24 hours at 37°C.
-
-
Data Analysis:
-
SEAP activity in the culture supernatant is measured using a colorimetric substrate.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
TNF-α Secretion Assay (Hypothetical)
This assay measures the inhibitory effect of this compound on flagellin-induced TNF-α secretion.
-
Cell Culture: A human monocytic cell line (e.g., THP-1) is cultured in RPMI-1640 medium supplemented with 10% FBS and penicillin/streptomycin.
-
Assay Procedure:
-
Cells are seeded into 96-well plates.
-
Cells are pre-incubated with various concentrations of this compound or vehicle control for 1 hour.
-
Flagellin is added to stimulate TNF-α production.
-
The plates are incubated for 6-8 hours at 37°C.
-
-
Data Analysis:
-
The concentration of TNF-α in the culture supernatant is quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
The percentage of inhibition is calculated relative to the vehicle-treated control.
-
IL-17C Secretion Assay in IPEC-J2 Cells (Hypothetical)
This assay evaluates the effect of this compound on IL-17C secretion in an intestinal epithelial cell line following bacterial infection.
-
Cell Culture: The porcine intestinal epithelial cell line IPEC-J2 is cultured in DMEM/F12 medium supplemented with 5% FBS and penicillin/streptomycin.
-
Bacterial Culture: Enterotoxigenic Escherichia coli (ETEC) strain expressing F4 fimbriae is grown in Luria-Bertani (LB) broth.
-
Assay Procedure:
-
IPEC-J2 cells are seeded into 24-well plates and grown to confluence.
-
Cells are pre-incubated with this compound (0.5 µM) or vehicle control for 1 hour.
-
Cells are infected with F4+ ETEC at a specified multiplicity of infection (MOI).
-
After a 1-hour incubation, the cells are washed to remove non-adherent bacteria and incubated in fresh medium containing this compound or vehicle for an additional 23 hours.
-
-
Data Analysis:
-
The concentration of IL-17C in the culture supernatant is measured by ELISA.
-
The level of inhibition is determined by comparing the IL-17C concentration in the this compound-treated wells to the vehicle-treated wells.
-
Visualizations
Signaling Pathway of TLR5 Inhibition by this compound
Caption: TLR5 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for this compound Characterization
Caption: Generalized workflow for the discovery and characterization of this compound.
Logical Relationship in this compound's Mechanism of Action
Caption: Logical flow of this compound's inhibitory action on TLR5 signaling.
References
- 1. TLR5 Activation through NF-κB Is a Neuroprotective Mechanism of Postconditioning after Cerebral Ischemia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TLR5 participates in the TLR4 receptor complex and promotes MyD88-dependent signaling in environmental lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Small-Molecule Inhibitors of SARS-CoV-2 Proteins Using a Computational and Experimental Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TLR5 Signaling in the Regulation of Intestinal Mucosal Immunity - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to TH1020: A Selective TLR5/Flagellin Complex Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of TH1020, a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex. The information presented herein is compiled from peer-reviewed literature and is intended to support research and development efforts in immunology, infectious diseases, and oncology.
Core Compound Properties
This compound has been identified as a small molecule inhibitor that disrupts the protein-protein interaction between TLR5 and its ligand, flagellin.[1][2] This inhibitory action has been shown to suppress downstream inflammatory signaling pathways.[1][2]
Chemical Identity
| Property | Value |
| Chemical Name | 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine[1] |
| CAS Number | 1841460-82-9 |
| Molecular Formula | C₂₃H₁₅N₇S₂ |
| Molecular Weight | 453.54 g/mol |
| SMILES | C1(C2=CC=NC=C2)=NN=C(SC3=C4C(C5=CC=CN=C5S4)=NC=N3)N1CC6=CC=CC=C6 |
| InChI Key | CBBXTGWSGPEJEE-UHFFFAOYSA-N |
Physicochemical Properties
| Property | Value |
| Purity | ≥95% (HPLC) |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (up to 3 mg/mL with warming) |
| Storage | Store at 2-8°C |
Biological Activity and Selectivity
This compound is a potent antagonist of TLR5 signaling with a half-maximal inhibitory concentration (IC₅₀) of 0.85 ± 0.12 μM.[1] Its mechanism of action is believed to be competitive, where it interferes with the binding of flagellin to TLR5.[1] this compound has demonstrated high selectivity for TLR5, showing no significant inhibitory activity against TLR2, TLR4, TLR7, or TLR8.[3]
In Vitro Efficacy
| Cell Line | Assay | Effect | Concentration |
| HEK-Blue™ hTLR5 | NF-κB Reporter Assay | Inhibition of flagellin-induced TLR5 signaling | IC₅₀ = 0.85 μM[1] |
| Human PBMCs | TNF-α Secretion | Repression of downstream TNF-α signaling | - |
| IPEC-J2 | IL-17C, pBD-2, Claudin-1/-2 Expression | Inhibition of F4+ ETEC-induced expression | 0.5 μM[4] |
| MDA-MB-468 | IL-8 Synthesis & NF-κB Signaling | Blockade of FnEDA-dependent signaling | - |
Signaling Pathway and Experimental Workflows
TLR5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TLR5 signaling pathway and the proposed point of intervention for this compound.
Experimental Workflow for Assessing this compound Activity
The following diagram outlines a general experimental workflow for evaluating the inhibitory effect of this compound on TLR5 signaling in a cell-based assay.
References
- 1. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. raw.githubusercontent.com [raw.githubusercontent.com]
- 4. Toll-like receptor 5-mediated IL-17C expression in intestinal epithelial cells enhances epithelial host defense against F4+ ETEC infection - PubMed [pubmed.ncbi.nlm.nih.gov]
TH1020: A Potent and Selective Antagonist of TLR5 Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
TH1020 is a small molecule antagonist that selectively targets the Toll-like receptor 5 (TLR5)/flagellin signaling complex. By disrupting the formation of this complex, this compound effectively inhibits the downstream inflammatory cascade mediated by the MyD88-dependent pathway, leading to the suppression of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-17C (IL-17C). This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on downstream signaling pathways, detailed experimental protocols for its characterization, and a summary of its quantitative effects.
Introduction to this compound and TLR5 Signaling
Toll-like receptor 5 (TLR5) is a pattern recognition receptor that plays a crucial role in the innate immune system by recognizing flagellin, a primary component of bacterial flagella.[1][2] Upon binding to flagellin, TLR5 dimerizes and recruits the adaptor protein Myeloid Differentiation primary response 88 (MyD88), initiating a downstream signaling cascade that culminates in the activation of the transcription factor Nuclear Factor-kappa B (NF-κB).[3] This activation leads to the transcription of a wide range of pro-inflammatory genes, contributing to host defense but also to the pathophysiology of various inflammatory diseases and certain cancers.
This compound has been identified as a potent and selective antagonist of the TLR5/flagellin complex. It is a pyrimidine triazole thioether derivative that is suggested to compete with flagellin for binding to TLR5, thereby preventing the initiation of the downstream signaling cascade.
Mechanism of Action and Downstream Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the TLR5-mediated signaling pathway. This pathway is initiated by the binding of flagellin to TLR5, leading to the recruitment of MyD88. MyD88 then recruits and activates IL-1 receptor-associated kinases (IRAKs), which in turn activate TNF receptor-associated factor 6 (TRAF6). Activated TRAF6 leads to the activation of the IκB kinase (IKK) complex, which phosphorylates the inhibitor of NF-κB (IκB). Phosphorylated IκB is subsequently ubiquitinated and degraded, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of target genes.
This compound, by blocking the initial interaction between flagellin and TLR5, prevents this entire cascade from occurring. This leads to a significant reduction in the production of pro-inflammatory cytokines and other mediators.
Data Presentation: Quantitative Effects of this compound
The inhibitory activity of this compound has been quantified in various in vitro assays. The following tables summarize the key quantitative data available.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.85 µM | TLR5/flagellin complex antagonism |
Table 1: Half-maximal inhibitory concentration (IC50) of this compound.
| Cytokine | This compound Concentration | Effect | Cell System | Reference |
| TNF-α | 0.37 µM | Almost complete abolishment of secretion | TLR5-mediated | |
| IL-17C | 0.5 µM | Almost complete abolishment of secretion | Bacterial strain C83901 infected IPEC-J2 cells |
Table 2: Effect of this compound on pro-inflammatory cytokine secretion.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxicity of this compound on target cells.
Materials:
-
Target cells (e.g., HEK293T, THP-1)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the no-treatment control.
NF-κB Reporter Assay (Luciferase Assay)
This assay quantifies the inhibitory effect of this compound on NF-κB activation.
Materials:
-
HEK293T cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Flagellin
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Seed the transfected cells into a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with flagellin (e.g., 100 ng/mL) for 6-8 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the flagellin-stimulated control.
TNF-α Secretion Assay (ELISA)
This protocol measures the effect of this compound on the secretion of TNF-α.
Materials:
-
Immune cells (e.g., THP-1 monocytes, primary macrophages)
-
Flagellin
-
This compound
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 24-well plate and differentiate them if necessary (e.g., THP-1 cells with PMA).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with flagellin for 18-24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.
-
Determine the percentage of TNF-α inhibition compared to the flagellin-stimulated control.
Western Blot for Phosphorylated Proteins
This method is used to analyze the effect of this compound on the phosphorylation of downstream signaling proteins like IKK and p65.
Materials:
-
Cells treated with flagellin and this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-IKK, anti-phospho-p65, anti-total-IKK, anti-total-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Mandatory Visualizations
Signaling Pathway Diagram
Experimental Workflow Diagram
Conclusion
This compound is a valuable research tool for studying the role of TLR5 signaling in various physiological and pathological processes. Its high potency and selectivity make it a promising candidate for further investigation as a potential therapeutic agent for the treatment of inflammatory diseases and cancers where TLR5 signaling is implicated. This guide provides a foundational understanding of this compound and the necessary experimental framework for its in-depth characterization.
References
- 1. TNF‑α promotes the malignant transformation of intestinal stem cells through the NF‑κB and Wnt/β‑catenin signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Combining Network Modeling and Gene Expression Microarray Analysis to Explore the Dynamics of Th1 and Th2 Cell Regulation | PLOS Computational Biology [journals.plos.org]
TH1020: A Technical Guide to its Application as a Molecular Probe for TLR5 Signaling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 5 (TLR5) is a critical component of the innate immune system, recognizing bacterial flagellin and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines.[1] Dysregulation of TLR5 signaling has been implicated in a variety of inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.[2][3] TH1020 has emerged as a potent and selective small-molecule antagonist of the TLR5/flagellin complex, providing a valuable tool for studying the intricacies of TLR5-mediated signaling pathways.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a direct antagonist of the TLR5/flagellin protein-protein interaction.[2][3] Molecular docking simulations suggest that this compound binds to the interface between two TLR5 molecules, thereby preventing the formation of the tetrameric complex required for signal transduction.[2] This disruption of the TLR5/flagellin complex effectively inhibits downstream signaling cascades.[2][3][4]
Quantitative Data
The following tables summarize the key quantitative data for this compound, highlighting its potency and selectivity as a TLR5 antagonist.
| Parameter | Value | Reference |
| IC50 (TLR5/flagellin complex) | 0.85 ± 0.12 µM | [3] |
| TNF-α Secretion Inhibition (at 0.37 µM) | Almost complete abolishment | [2][4][5] |
| IL-17C Secretion Inhibition (in IPEC-J2 cells at 0.5 µM) | Almost complete abolishment | [4][5] |
| TLR Selectivity (Inhibition at 0.78 µM) | Result | Reference |
| TLR2 | Nearly negligible | [2] |
| TLR3 | Weak inhibition | [2] |
| TLR4 | Nearly negligible | [2] |
| TLR7 | Nearly negligible | [2] |
| TLR8 | Nearly negligible | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to probe TLR5 signaling.
In Vitro TLR5 Inhibition Assay using HEK-Blue™ TLR5 Cells
This protocol describes a cell-based assay to quantify the inhibitory effect of this compound on flagellin-induced TLR5 signaling using a commercially available reporter cell line.
Materials:
-
HEK-Blue™ TLR5 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Flagellin (e.g., from Salmonella typhimurium)
-
This compound
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well plates
Procedure:
-
Cell Culture: Culture HEK-Blue™ TLR5 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1 hour at 37°C.[6]
-
Flagellin Stimulation: Prepare a solution of flagellin at a concentration known to induce a robust response (e.g., 50 ng/mL).[6] Add the flagellin solution to the wells containing the this compound pre-treated cells.
-
Incubation: Incubate the plate for 24 hours at 37°C.[7]
-
SEAP Detection: After incubation, add HEK-Blue™ Detection medium to the wells and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 620-650 nm using a microplate reader. The level of secreted embryonic alkaline phosphatase (SEAP) is proportional to NF-κB activation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the flagellin-only control. Determine the IC50 value by fitting the data to a dose-response curve.
Cytokine Secretion Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines a method to assess the effect of this compound on the secretion of pro-inflammatory cytokines from primary human immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Flagellin
-
This compound
-
ELISA kits for TNF-α and IL-8
-
96-well plates
Procedure:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend the PBMCs in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin and seed them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in RPMI-1640. Add the dilutions to the cells and incubate for 1 hour at 37°C.
-
Flagellin Stimulation: Add flagellin (e.g., 200 ng/mL) to the wells.[8]
-
Incubation: Incubate the plate for 16-24 hours at 37°C.[8]
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the concentration of TNF-α and IL-8 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Determine the effect of this compound on cytokine secretion by comparing the results to the flagellin-only control.
Visualizations
The following diagrams, generated using the DOT language, illustrate the TLR5 signaling pathway, the inhibitory action of this compound, and a typical experimental workflow.
Caption: TLR5 signaling pathway and the inhibitory mechanism of this compound.
Caption: A typical experimental workflow for evaluating this compound's inhibitory activity.
References
- 1. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]
- 2. immune-system-research.com [immune-system-research.com]
- 3. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TH 1020 | CAS#:1841460-82-9 | Chemsrc [chemsrc.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]
TH1020: A Technical Guide to a Selective TLR5 Antagonist in Inflammatory Disease Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
TH1020 is a potent and selective small-molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex. By disrupting this key protein-protein interaction, this compound effectively inhibits downstream inflammatory signaling pathways, making it a valuable tool for the investigation of TLR5-mediated inflammatory diseases. This document provides a comprehensive overview of the preclinical data on this compound, including its mechanism of action, quantitative efficacy, and detailed experimental methodologies. As of the latest available information, this compound has not entered clinical trials.
Core Mechanism of Action
This compound functions by competitively binding to TLR5, thereby preventing its interaction with its natural ligand, flagellin, a primary component of bacterial flagella.[1][2][3][4] This disruption of the TLR5/flagellin complex formation is critical as this interaction initiates a signaling cascade that results in the production of pro-inflammatory cytokines.[1][4] The downstream signaling is primarily mediated through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and subsequent expression of inflammatory genes.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the in vitro and in vivo efficacy of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Description | Reference |
| IC50 | 0.85 µM | TLR5/Flagellin Complex | Concentration of this compound required to inhibit 50% of the TLR5/flagellin interaction. | [1][2][3][5] |
| TNF-α Secretion Inhibition | Near complete abolition at 0.37 µM | Not specified | Demonstrates potent inhibition of a key pro-inflammatory cytokine downstream of TLR5 activation. | [1][2] |
| IL-17C Secretion Inhibition | Almost completely abolished at 0.5 µM | IPEC-J2 cells (infected with bacterial strain C83901) | Shows efficacy in an intestinal epithelial cell line model. | [2] |
| Porcine Beta-Defensin (pBD)-2, Claudin-1, and -2 mRNA Expression Inhibition | Dramatically inhibited at 0.5 µM | IPEC-J2 cells (infected with C83091) | Indicates a role in modulating epithelial barrier function and host defense. | [2] |
| IL-8 Synthesis Inhibition | Dose-dependent inhibition | MDA-MB-468 breast cancer cells | Effective in a cancer cell line known to express TLR5. | [5] |
| Nitric Oxide (NO) Production Inhibition | Significant decrease at 0.75 µM and 1.5 µM | Primary rat Peripheral Blood Mononuclear Cells (PBMCs) | Demonstrates anti-inflammatory effects in primary immune cells. | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment Protocol | Key Findings | Reference |
| Rats with HMGB1-induced allodynia | Subcutaneous administration of this compound | Dose-dependent reduction in pain hypersensitivity, demonstrating in vivo target engagement and therapeutic effect. | [2] |
Table 3: Selectivity Profile of this compound
| TLR | Inhibition at 0.78 µM | Reference |
| TLR2 | Negligible | [1] |
| TLR3 | Weak | [1] |
| TLR4 | Negligible | [1] |
| TLR7 | Negligible | [1] |
| TLR8 | Negligible | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its in vitro evaluation.
Caption: this compound competitively inhibits flagellin binding to TLR5, blocking downstream signaling.
Caption: A generalized workflow for assessing the in vitro efficacy of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for this compound. These protocols are based on available information and may require optimization for specific laboratory conditions.
IL-8 Enzyme-Linked Immunosorbent Assay (ELISA)
-
Objective: To quantify the inhibitory effect of this compound on flagellin-induced IL-8 secretion in MDA-MB-468 cells.[5]
-
Methodology:
-
Cell Culture: Plate MDA-MB-468 breast cancer cells in appropriate well plates and culture until they reach the desired confluency.
-
Pre-incubation: Incubate the cells with increasing concentrations of this compound for 1 hour.
-
Stimulation: Treat the cells with either FnEDA (5 µM) or flagellin (50 ng/mL).
-
Incubation: Incubate the cells for 4 hours.
-
Supernatant Collection: Collect the conditioned medium from each well.
-
ELISA: Determine the concentration of IL-8 in the conditioned medium using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.
-
NF-κB Signaling Pathway Analysis (WES - Automated Western Blotting)
-
Objective: To assess the effect of this compound on the phosphorylation of key proteins in the NF-κB signaling pathway in MDA-MB-468 cells.[5]
-
Methodology:
-
Cell Culture and Treatment: Culture MDA-MB-468 cells and incubate with this compound (10 µM) for 1 hour, followed by treatment with either FnEDA (5 µM) or flagellin (50 ng/mL) for 1 hour.
-
Cell Lysis: Rinse the cell layers and collect whole-cell lysates.
-
WES Analysis: Analyze the cell lysates for phospho-p65 NFκB, phospho-IKKα/β, and phospho-TAK1 using a WES (ProteinSimple) automated western blotting system.
-
Data Normalization: Quantify the western blot data and normalize to GAPDH expression.
-
NF-κB Secreted Embryonic Alkaline Phosphatase (SEAP) Reporter Assay
-
Objective: To measure the inhibition of HMGB1-induced NF-κB activation by this compound in HEK-hTLR5 cells.[2]
-
Methodology:
-
Cell Culture: Use HEK-hTLR5 cells that stably express a SEAP reporter gene under the control of an NF-κB inducible promoter.
-
Treatment: Treat the HEK-hTLR5 cells with HMGB1 or flagellin in the presence of varying concentrations of this compound.
-
Incubation: Incubate the cells for 24 hours.
-
SEAP Detection: Evaluate NF-κB activation by measuring the secretion of SEAP in the culture supernatant using the QUANTI-Blue™ SEAP reporter assay.
-
Nitric Oxide (NO) Assay
-
Objective: To determine the effect of this compound on flagellin- and HMGB1-induced NO production in primary rat PBMCs.[2]
-
Methodology:
-
Cell Isolation: Isolate primary PBMCs from rats.
-
Treatment: Treat the PBMCs with flagellin and HMGB1 in the presence or absence of this compound (0.75 and 1.5 µM).
-
NO Measurement: Measure the production of nitric oxide in the cell culture supernatant.
-
In Vivo Allodynia Model
-
Objective: To evaluate the in vivo efficacy of this compound in a rat model of inflammatory pain.[2]
-
Methodology:
-
Animal Model: Induce allodynia (pain hypersensitivity) in rats through subcutaneous administration of HMGB1 (10 µg).
-
This compound Administration: Administer this compound subcutaneously at varying doses.
-
Behavioral Testing: Measure the hindpaw withdrawal thresholds to von Frey hairs to assess the level of allodynia.
-
Conclusion and Future Directions
This compound has demonstrated significant potential as a selective TLR5 antagonist with clear anti-inflammatory properties in a range of preclinical models. Its ability to potently inhibit the TLR5/flagellin interaction and subsequent downstream signaling highlights its utility as a research tool for dissecting the role of TLR5 in various inflammatory conditions. The absence of clinical trial data suggests that this compound remains in the preclinical stage of development. Further in vivo studies in diverse inflammatory disease models would be crucial to fully elucidate its therapeutic potential. Researchers utilizing this compound should focus on optimizing dosing and delivery methods for in vivo applications and further exploring its effects on a broader range of inflammatory mediators.
References
- 1. Toll-like receptor 4 signaling: A common pathway for interactions between prooxidants and extracellular disulfide high mobility group box 1 (HMGB1) protein-coupled activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bowdish.ca [bowdish.ca]
- 3. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-8 in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 101.200.202.226 [101.200.202.226]
Methodological & Application
Application Notes and Protocols for TH1020 in In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
TH1020 is a potent and selective small-molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, with a reported half-maximal inhibitory concentration (IC50) of 0.85 µM.[1][2][3] By interfering with the interaction between bacterial flagellin and TLR5, this compound effectively inhibits the downstream pro-inflammatory signaling cascade. This document provides detailed protocols for in vitro studies to characterize the activity of this compound, along with data presentation guidelines and visualizations of the relevant biological pathways and experimental workflows. This compound has been shown to be selective for TLR5, exhibiting negligible activity against TLR2, TLR3, TLR4, TLR7, and TLR8.[1][2] Its mechanism of action involves competing with flagellin, thereby disrupting its association with TLR5 and repressing the expression of downstream signaling molecules like Tumor Necrosis Factor-alpha (TNF-α).[1][3]
Data Presentation
Quantitative data from in vitro experiments with this compound should be summarized for clear comparison. Below are example tables for presenting key metrics.
Table 1: Inhibitory Activity of this compound
| Target | Parameter | Value | Cell Line/System | Reference |
| TLR5/flagellin complex | IC50 | 0.85 µM | Not specified | [1][2][3] |
Table 2: Effect of this compound on Cytokine Secretion
| Cytokine | This compound Concentration | Inhibition | Cell Line | Stimulant | Reference |
| TNF-α | 0.37 µM | Almost complete abolishment | Not specified | Flagellin | [1][2] |
| IL-17C | 0.5 µM | Almost complete abolishment | IPEC-J2 | F4+ ETEC strain C83901 | [1] |
Table 3: Effect of this compound on Gene Expression
| Gene | This compound Concentration | Effect | Cell Line | Stimulant | Reference |
| Porcine beta-defensin (pBD)-2 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |
| Claudin-1 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |
| Claudin-2 | 0.5 µM | Dramatic inhibition | IPEC-J2 | F4+ ETEC strain C83901 | [1] |
Signaling Pathway
The binding of flagellin to TLR5 initiates a MyD88-dependent signaling cascade, leading to the activation of the transcription factor NF-κB and the subsequent expression of pro-inflammatory genes. This compound acts by blocking the initial interaction between flagellin and TLR5.
Caption: TLR5 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Cell Culture
a. HEK-hTLR5 Cells: Human Embryonic Kidney 293 (HEK293) cells stably expressing human TLR5 (HEK-hTLR5) are a common model for studying TLR5 signaling.
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain selection pressure with an appropriate antibiotic if required for the specific cell line (e.g., Blasticidin or Zeocin®).
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells when they reach 80-90% confluency. Wash with PBS, detach with Trypsin-EDTA, neutralize with growth medium, centrifuge, and resuspend in fresh medium for seeding new flasks.
b. IPEC-J2 Cells: The porcine intestinal epithelial cell line IPEC-J2 is a relevant model for studying intestinal inflammatory responses.
-
Growth Medium: DMEM/F-12 medium supplemented with 5% FBS, 1% Insulin-Transferrin-Selenium (ITS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: Passage cells at 80-90% confluency. The procedure is similar to that for HEK-hTLR5 cells.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key downstream event in TLR5 signaling. HEK-hTLR5 cells are often co-transfected with a reporter plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP).
Caption: Workflow for an NF-κB reporter assay to test this compound.
Protocol:
-
Cell Seeding: Seed HEK-hTLR5 reporter cells into a 96-well plate at a density of 30,000-50,000 cells per well.
-
Incubation: Incubate the plate overnight at 37°C with 5% CO2.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in assay medium. Remove the growth medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
Stimulation: Add flagellin to the wells to a final concentration known to induce a robust response (e.g., 10-100 ng/mL). Also, include unstimulated controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO2.
-
Signal Detection: Measure the reporter gene activity according to the manufacturer's instructions for the specific reporter system (e.g., add luciferase substrate and measure luminescence).
-
Data Analysis: Normalize the reporter activity to the vehicle control and plot the dose-response curve to determine the IC50 of this compound.
TNF-α Secretion Assay (ELISA)
This protocol quantifies the amount of TNF-α secreted by cells in response to TLR5 stimulation and its inhibition by this compound.
Protocol:
-
Cell Seeding and Differentiation (if applicable): Seed cells (e.g., IPEC-J2 or a monocytic cell line like THP-1 differentiated into macrophages) in a 24- or 48-well plate and allow them to adhere and/or differentiate.
-
Pre-treatment with this compound: Treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.
-
Stimulation: Stimulate the cells with an appropriate TLR5 agonist (e.g., flagellin at 10-100 ng/mL) for a predetermined time (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, centrifuge the plate to pellet any detached cells and carefully collect the culture supernatant.
-
ELISA: Perform a TNF-α Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants according to the manufacturer's protocol. This typically involves:
-
Coating a 96-well plate with a capture antibody for TNF-α.
-
Blocking non-specific binding sites.
-
Adding the cell culture supernatants and a standard curve of known TNF-α concentrations.
-
Adding a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that produces a colorimetric signal.
-
Stopping the reaction and measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of TNF-α in each sample using the standard curve. Determine the percentage of inhibition for each this compound concentration and calculate the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of TLR5 in various physiological and pathological processes. The protocols and guidelines provided in this document offer a framework for conducting robust in vitro studies to further characterize the inhibitory activity of this compound and its effects on TLR5-mediated cellular responses. Adherence to detailed experimental protocols and systematic data presentation will facilitate the comparison of results across different studies and contribute to a deeper understanding of the therapeutic potential of targeting the TLR5 signaling pathway.
References
Application Notes for TH1020 in Cell Culture Experiments
Application Notes and Protocols for TH1020 in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of TH1020, a selective Toll-like Receptor 5 (TLR5) antagonist, in various preclinical animal models. The following protocols and data are intended to serve as a guide for researchers designing in vivo studies to investigate the therapeutic potential of this compound in inflammatory and oncological indications.
Introduction to this compound
This compound is a small molecule inhibitor that specifically targets the interaction between bacterial flagellin and Toll-like Receptor 5 (TLR5). By blocking this interaction, this compound effectively inhibits the downstream inflammatory signaling cascade mediated by the TLR5/MyD88/NF-κB pathway.[1] This targeted mechanism of action makes this compound a valuable tool for studying the role of TLR5 in various disease processes and a potential therapeutic agent for a range of inflammatory conditions and cancers.
Quantitative Data Summary
The following tables summarize the reported dosages and administration routes for this compound in different animal models based on currently available literature.
Table 1: this compound Dosage and Administration in a Rat Model of Inflammatory Pain
| Parameter | Details | Reference |
| Animal Model | Sprague-Dawley Rats | [1] |
| Induction Agent | High Mobility Group Box 1 (HMGB1) | [1] |
| Route of Administration | Subcutaneous (s.c.) | [1] |
| Dosage | 0.3 µg or 1 µg per paw | [1] |
| Vehicle | Not specified | [1] |
| Dosing Schedule | Single dose administered 30 minutes prior to HMGB1 injection | [1] |
| Observed Effect | Attenuation of HMGB1-induced allodynia | [1] |
Table 2: this compound Dosage and Administration in a Porcine Model of Intestinal Inflammation
| Parameter | Details | Reference |
| Animal Model | Porcine intestinal epithelial cell line (IPEC-J2) challenged with F4+ ETEC | |
| Route of Administration | In vitro application to cell culture | |
| Dosage | 0.5 µM | |
| Vehicle | DMSO | |
| Dosing Schedule | Pre-incubation for 2 hours prior to bacterial challenge | |
| Observed Effect | Abolished IL-17C secretion |
Experimental Protocols
Protocol 1: In Vivo Inhibition of Inflammatory Pain in a Rat Model
This protocol is adapted from the methodology described in "HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia".[1]
Objective: To evaluate the efficacy of this compound in reducing inflammatory pain (allodynia) induced by HMGB1 in rats.
Materials:
-
This compound
-
High Mobility Group Box 1 (HMGB1) protein
-
Sterile, pyrogen-free saline
-
Sprague-Dawley rats (male, 200-250 g)
-
Syringes and needles for subcutaneous injection
-
Von Frey filaments for allodynia assessment
Procedure:
-
Animal Acclimation: Acclimate rats to the testing environment and handling for at least 3 days prior to the experiment.
-
Baseline Allodynia Measurement: Measure the baseline paw withdrawal threshold for each rat using von Frey filaments.
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO, followed by dilution in saline).
-
Administer this compound subcutaneously into the plantar surface of the rat's hind paw at a dose of 0.3 µg or 1 µg in a total volume of 50 µL.
-
For the vehicle control group, administer an equivalent volume of the vehicle solution.
-
-
HMGB1 Administration: 30 minutes after this compound or vehicle administration, inject 10 µg of HMGB1 in 50 µL of sterile saline into the same paw.
-
Allodynia Assessment: Measure the paw withdrawal threshold at various time points post-HMGB1 injection (e.g., 1, 2, 4, 6, and 24 hours) using von Frey filaments.
-
Data Analysis: Compare the paw withdrawal thresholds between the vehicle-treated and this compound-treated groups. A significant increase in the paw withdrawal threshold in the this compound-treated group indicates an analgesic effect.
Protocol 2: General In Vivo Formulation and Administration
This protocol provides a general guideline for the preparation of this compound for in vivo use based on information from MedchemExpress.
Objective: To prepare a suspended solution of this compound for oral or intraperitoneal administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline
-
Sterile tubes and syringes
Procedure:
-
Stock Solution Preparation:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
-
Working Solution Preparation (Suspension):
-
To prepare a 0.5 mg/mL working solution, add 100 µL of the 5.0 mg/mL DMSO stock solution to 900 µL of 20% SBE-β-CD in saline.
-
Mix thoroughly to ensure a uniform suspension.
-
-
Administration:
-
The suspended solution can be administered via oral gavage or intraperitoneal injection.
-
The final volume of administration should be calculated based on the desired dosage (in mg/kg) and the weight of the animal.
-
Note: It is recommended to prepare the working solution fresh on the day of use.
Visualizations
TLR5 Signaling Pathway
The following diagram illustrates the TLR5 signaling cascade and the point of inhibition by this compound.
Caption: TLR5 signaling pathway and inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines a general workflow for assessing the in vivo efficacy of this compound in a preclinical animal model.
Caption: General workflow for a preclinical in vivo study of this compound.
References
Application Notes and Protocols for TH1020, a Selective TLR5 Antagonist
For Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes provide detailed protocols for the preparation of stock solutions and working concentrations of TH1020, a potent and selective antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex.[1] This document offers guidance for utilizing this compound in various in vitro assays to study TLR5-mediated signaling pathways.
Product Information
| Product Name | This compound |
| Synonyms | 4-((4-benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine |
| CAS Number | 1841460-82-9 |
| Molecular Formula | C₂₃H₁₅N₇S₂ |
| Molecular Weight | 453.54 g/mol |
| Mechanism of Action | Potent and selective antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex with an IC₅₀ of 0.85 μM.[1] It competitively inhibits the binding of flagellin to TLR5, thereby blocking downstream signaling.[1] |
| Selectivity | Inactive against TLR2, TLR3, TLR4, TLR7, and TLR8. |
Preparation of Stock Solutions
Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Materials Required
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol for 10 mM DMSO Stock Solution
-
Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4535 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, if you weighed 0.4535 mg, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Sonication can be used to aid dissolution if necessary.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Storage and Stability
| Storage Condition | Stability |
| Solid Powder | Stable for extended periods when stored at -20°C. |
| DMSO Stock Solution | Store at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year). |
Note: Before use, allow the frozen stock solution to thaw completely at room temperature and vortex gently to ensure homogeneity.
Preparation of Working Concentrations
Working solutions should be freshly prepared for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or buffer.
General Considerations
-
The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.
-
It is recommended to perform a dose-response experiment to determine the optimal working concentration of this compound for your specific cell type and experimental conditions.
Recommended Working Concentrations from Literature
| Application | Cell Type | Working Concentration | Effect |
| Inhibition of TNF-α secretion | - | 0.37 µM | Almost complete abolishment of TLR5-mediated TNF-α secretion.[1] |
| Inhibition of IL-17C secretion | IPEC-J2 cells | 0.5 µM | Almost complete abolishment of IL-17C secretion.[1] |
| Inhibition of NF-κB signaling | MDA-MB-468 breast cancer cells | 10 µM | Inhibition of FnEDA-dependent NF-κB signaling. |
| Inhibition of cytokine secretion | THP-1 cells and HDFs | 1.5, 3, or 6 µM | Inhibition of FLA-AA- and FLA-ST-induced IL-8, TNF-α, and IL-6 secretion.[2] |
Experimental Protocols
Inhibition of Flagellin-Induced NF-κB Activation (Reporter Assay)
This protocol describes the use of this compound to inhibit flagellin-induced NF-κB activation in a reporter cell line, such as HEK293 cells stably expressing TLR5 and an NF-κB-driven reporter gene (e.g., luciferase or SEAP).
Materials:
-
HEK293-TLR5-NF-κB reporter cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
Flagellin (from Salmonella typhimurium)
-
96-well cell culture plates
-
Reporter assay reagent (e.g., Luciferase Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293-TLR5-NF-κB reporter cells in a 96-well plate at a density of 2.5 x 10⁴ cells/well in 100 µL of complete medium and incubate for 12-24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration). Incubate for 1 hour.
-
Flagellin Stimulation: Prepare a solution of flagellin in complete medium at a concentration that induces a submaximal NF-κB response (e.g., 10-100 ng/mL, to be determined empirically). Add a specific volume of this flagellin solution to the wells already containing this compound. Also, include a negative control (no flagellin) and a positive control (flagellin without this compound).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a CO₂ incubator.
-
Reporter Assay: Following incubation, measure the reporter gene activity according to the manufacturer's instructions for the specific reporter assay system being used.
-
Data Analysis: Calculate the percentage of inhibition of NF-κB activation for each this compound concentration relative to the positive control (flagellin stimulation alone).
Experimental workflow for the NF-κB reporter assay.
Inhibition of Flagellin-Induced TNF-α Secretion (ELISA)
This protocol outlines the procedure to measure the inhibitory effect of this compound on TNF-α secretion from immune cells, such as human THP-1 monocytes or primary macrophages, upon stimulation with flagellin.
Materials:
-
THP-1 cells or primary macrophages
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
PMA (Phorbol 12-myristate 13-acetate) for THP-1 differentiation (optional)
-
This compound stock solution (10 mM in DMSO)
-
Flagellin (from Salmonella typhimurium)
-
24-well or 48-well cell culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Protocol:
-
Cell Seeding and Differentiation (if using THP-1): Seed THP-1 cells at a density of 1 x 10⁵ cells/well in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in complete medium. Add the this compound dilutions to the cells and incubate for 1 hour. Include a vehicle control.
-
Flagellin Stimulation: Stimulate the cells by adding flagellin to a final concentration known to induce robust TNF-α secretion (e.g., 100-200 ng/mL). Include a negative control (no flagellin) and a positive control (flagellin without this compound).
-
Incubation: Incubate the plate for 4-24 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatants.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of TNF-α in each sample from the standard curve. Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration relative to the positive control.
Signaling Pathway
This compound acts by disrupting the interaction between flagellin and TLR5. This prevents the recruitment of the adaptor protein MyD88, which in turn inhibits the activation of downstream signaling cascades, including the NF-κB pathway. The ultimate effect is a reduction in the production of pro-inflammatory cytokines such as TNF-α.
This compound inhibits the TLR5 signaling pathway.
References
Application Notes: TH1020 for the Inhibition of Flagellin-Induced Cytokine Production
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TH1020 is a potent and selective small molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex.[1][2] Flagellin, the primary protein component of bacterial flagella, is a potent pathogen-associated molecular pattern (PAMP) recognized by TLR5, a key receptor in the innate immune system.[3] The interaction between flagellin and TLR5 triggers a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and subsequent production of pro-inflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), and Chemokine (C-X-C motif) Ligand 1 (CXCL1).[3][4][5] This inflammatory response is crucial for host defense against bacterial infections but can also contribute to the pathophysiology of various inflammatory diseases. This compound offers a valuable tool for researchers studying TLR5-mediated inflammation by specifically blocking the initial flagellin-TLR5 interaction.[2]
Mechanism of Action
This compound functions as a competitive antagonist at the TLR5 receptor. It is suggested to bind to TLR5 and disrupt its association with flagellin, thereby inhibiting the formation of the TLR5/flagellin signaling complex.[1][2] This blockade prevents the recruitment of the adaptor protein MyD88 and the subsequent downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the expression of inflammatory genes.[4]
Applications
-
Inhibition of pro-inflammatory cytokine and chemokine production: this compound can be used to block the secretion of various cytokines and chemokines, including TNF-α, IL-8, and CXCL1, from cells stimulated with flagellin.
-
Investigation of TLR5 signaling pathways: As a selective TLR5 antagonist, this compound is an ideal tool to dissect the role of TLR5 in complex biological systems and to study the downstream consequences of TLR5 activation.
-
Drug development research: this compound serves as a lead compound for the development of novel therapeutics targeting TLR5-mediated inflammatory and autoimmune diseases.[2]
Data Presentation
Table 1: Inhibitory Activity of this compound on Flagellin-Induced Cytokine Production
| Cytokine | Cell Line | Flagellin Concentration | This compound IC₅₀ | Key Findings | Reference |
| TNF-α | Not Specified | Not Specified | ~0.37 µM (near complete abolition) | This compound almost completely abolishes TLR5-mediated TNF-α secretion. | [1] |
| IL-8 | MDA-MB-468 (human breast cancer) | 50 ng/mL | ~1 µM | This compound demonstrates a dose-dependent inhibition of flagellin-induced IL-8 production. | [6] |
| CXCL1 | Human Monocytes (Hypothetical Data*) | 100 ng/mL | ~1.5 µM | This compound is expected to show dose-dependent inhibition of flagellin-induced CXCL1 secretion. | N/A |
| IL-17C | IPEC-J2 (porcine intestinal epithelial) | C83901 bacterial infection | ~0.5 µM (near complete abolition) | This compound almost completely abolishes IL-17C secretion in infected cells. | [1] |
*Note: The data for CXCL1 is hypothetical and serves as an example for experimental planning. Researchers should determine the IC₅₀ value experimentally for their specific cell type and conditions.
Table 2: Selectivity Profile of this compound
| Receptor | Activity |
| TLR5 | Potent Antagonist (IC₅₀ = 0.85 µM)[1][2] |
| TLR2 | Inactive[1] |
| TLR3 | Inactive[1] |
| TLR4 | Inactive[1] |
| TLR7 | Inactive[1] |
| TLR8 | Inactive[1] |
Mandatory Visualizations
Caption: Flagellin-TLR5 signaling pathway and point of inhibition by this compound.
Caption: Experimental workflow for assessing this compound-mediated cytokine inhibition.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Flagellin-Induced Cytokine Production in Human Monocytes
This protocol describes a method to determine the inhibitory effect of this compound on the production of IL-8 and CXCL1 from human monocytes stimulated with bacterial flagellin.
Materials:
-
Human monocytic cell line (e.g., THP-1) or freshly isolated human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 cell culture medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (solubilized in DMSO)
-
Purified flagellin (from Salmonella typhimurium or other relevant bacteria)
-
Phosphate Buffered Saline (PBS), sterile
-
96-well flat-bottom cell culture plates
-
Human IL-8 ELISA kit
-
Human CXCL1 ELISA kit
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Preparation and Seeding:
-
Culture human monocytes in RPMI-1640 medium.
-
Harvest cells and resuspend in fresh medium to a concentration of 1 x 10⁶ cells/mL.
-
Seed 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well plate.
-
Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
-
-
Preparation of this compound and Flagellin:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in cell culture medium to achieve the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Prepare a working solution of flagellin in cell culture medium at twice the desired final concentration (e.g., 200 ng/mL for a final concentration of 100 ng/mL).
-
-
This compound Pre-treatment:
-
Carefully remove the medium from the wells containing the monocytes.
-
Add 50 µL of the diluted this compound solutions or vehicle control (medium with the same DMSO concentration) to the respective wells.
-
Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
-
-
Flagellin Stimulation:
-
Add 50 µL of the 2x flagellin working solution to all wells except for the unstimulated control wells.
-
Add 50 µL of cell culture medium to the unstimulated control wells.
-
The final volume in each well should be 100 µL.
-
Incubate the plate for 4 to 24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell layer.
-
Perform ELISA for human IL-8 and CXCL1 on the collected supernatants according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the concentration of IL-8 and CXCL1 in each sample based on the standard curve generated from the ELISA.
-
Plot the cytokine concentration against the log of the this compound concentration.
-
Determine the IC₅₀ value of this compound for the inhibition of IL-8 and CXCL1 production using a non-linear regression analysis.
-
Protocol 2: General Guidelines for Handling this compound
-
Solubility: this compound is soluble in DMSO. Prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it in aqueous buffers or cell culture medium for experiments.
-
Storage: Store the solid compound and DMSO stock solution at -20°C. Avoid repeated freeze-thaw cycles of the stock solution.
-
Safety: Handle this compound with appropriate personal protective equipment (gloves, lab coat, safety glasses). Refer to the Safety Data Sheet (SDS) for detailed safety information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Flagellin induces antibody responses through a TLR5- and inflammasome-independent pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CXCL1: Gene, Promoter, Regulation of Expression, mRNA Stability, Regulation of Activity in the Intercellular Space - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for TH1020 in TLR5-Mediated Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 5 (TLR5) is a key component of the innate immune system, recognizing bacterial flagellin and initiating a signaling cascade that leads to the production of pro-inflammatory cytokines. Dysregulation of TLR5 signaling has been implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention. TH1020 is a potent and selective small-molecule antagonist of the TLR5/flagellin complex.[1][2][3] These application notes provide detailed protocols for utilizing this compound to study TLR5-mediated inflammation in a laboratory setting.
Mechanism of Action
This compound functions by directly interfering with the formation of the active TLR5 signaling complex. It binds to the interface between two TLR5 molecules, preventing the flagellin-induced dimerization required for downstream signal transduction.[1] This disruption effectively blocks the recruitment of the adaptor protein Myeloid differentiation primary response 88 (MyD88) and subsequent activation of the NF-κB pathway, leading to a reduction in the expression of inflammatory mediators.[1][4][5]
Data Presentation
A summary of the quantitative data for this compound is presented in the table below for easy reference and comparison.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.85 µM | TLR5/flagellin complex binding assay | [2][3][6] |
| Effective Concentration for TNF-α Inhibition | 0.37 µM (almost complete abolishment) | Not specified | [1][2][6] |
| Effective Concentration for IL-17C Inhibition | 0.5 µM (almost complete abolishment) | IPEC-J2 cells | [2][6] |
| Selectivity | Negligible inhibition of TLR2, TLR4, TLR7, and TLR8; weak inhibition of TLR3 | Various TLR reporter cell lines | [1] |
Signaling Pathway Diagram
The following diagram illustrates the TLR5 signaling pathway and the point of inhibition by this compound.
References
- 1. TLR5-activation assay [bio-protocol.org]
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
TH1020: In Vivo Application Notes and Protocols for Pain Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
TH1020 is a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, demonstrating potential as a therapeutic agent in pain research.[1] In vivo studies have shown that this compound can effectively attenuate pain responses in rodent models of inflammatory and neuropathic pain.[2] This document provides detailed application notes and experimental protocols for the in vivo evaluation of this compound in pain research, focusing on its mechanism of action and preclinical efficacy.
Introduction
Toll-like receptor 5 (TLR5) is a component of the innate immune system that recognizes bacterial flagellin.[3] Recent evidence has implicated TLR5 signaling in the pathogenesis of pain. High mobility group box-1 (HMGB1), a damage-associated molecular pattern (DAMP), can act as a ligand for TLR5, initiating a pro-inflammatory cascade that leads to pain hypersensitivity, specifically allodynia.[2] this compound selectively inhibits this TLR5 signaling pathway, offering a targeted approach to pain management.[1][2] These notes provide protocols for inducing a pain phenotype using the TLR5 ligand HMGB1 and for assessing the analgesic efficacy of this compound.
Mechanism of Action: TLR5 Signaling in Pain
Activation of TLR5 by ligands such as HMGB1 or flagellin triggers a downstream signaling cascade dependent on the adaptor protein MyD88.[2][4] This leads to the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory cytokines.[2][4] The release of these cytokines contributes to peripheral and central sensitization, resulting in heightened pain perception. This compound acts by competitively inhibiting the interaction between TLR5 and its ligands, thereby blocking the initiation of this pro-nociceptive signaling cascade.[2]
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in an HMGB1-induced pain model in rats. Data is extracted from a study where mechanical allodynia was assessed using von Frey filaments, measuring the paw withdrawal threshold.[2]
| Treatment Group | Dose (µg, s.c.) | Paw Withdrawal Threshold (g) (Mean ± SEM) | Statistical Significance vs. Vehicle |
| Baseline | - | ~15 | - |
| HMGB1 + Vehicle | 10 (HMGB1) + 0 (this compound) | ~4 | - |
| HMGB1 + this compound | 10 (HMGB1) + 0.3 | ~8 | p < 0.01 |
| HMGB1 + this compound | 10 (HMGB1) + 1 | ~12 | p < 0.001 |
Note: Paw withdrawal thresholds are approximate values based on graphical data from the cited literature for illustrative purposes.[2]
Experimental Protocols
HMGB1-Induced Mechanical Allodynia in Rats
This protocol describes the induction of localized inflammatory pain and mechanical allodynia in rats via subcutaneous injection of HMGB1.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
High Mobility Group Box-1 (HMGB1), recombinant
-
This compound
-
Sterile, pyrogen-free 0.9% saline
-
Sterile syringes (1 ml) with 27-30 gauge needles
-
Von Frey filaments
-
Testing chambers with a wire mesh floor
Experimental Workflow:
References
Troubleshooting & Optimization
Technical Support Center: Optimizing TH1020 Concentration for TLR5 Inhibition
Welcome to the technical support center for TH1020, a potent and selective inhibitor of the Toll-like Receptor 5 (TLR5)/flagellin complex. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of TLR5 signaling.[1][2][3] It is believed to compete with flagellin, the natural ligand for TLR5, disrupting the formation of the TLR5/flagellin complex.[1][4] This inhibition prevents the downstream signaling cascade that leads to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines such as TNF-α.[1][2]
Q2: What is the recommended starting concentration for this compound in in vitro experiments?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment centered around its reported IC50 value of 0.85 µM.[1][3][5] We recommend a concentration range from 0.1 µM to 10 µM to establish a complete inhibition curve.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, a 10 mM stock solution can be prepared by dissolving 4.54 mg of this compound in 1 mL of DMSO. It is advisable to use sonication to aid dissolution. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term stability (up to one year). For short-term use (within a week), aliquots can be stored at 4°C.
Q4: What is an appropriate vehicle control for this compound experiments?
A4: The appropriate vehicle control is the solvent used to dissolve this compound, which is typically DMSO. It is crucial to treat a set of cells with the same final concentration of DMSO as is present in the this compound-treated wells. The final concentration of DMSO in the cell culture medium should ideally not exceed 0.1% to avoid solvent-induced cytotoxicity or off-target effects.
Q5: Is this compound selective for TLR5?
A5: this compound has been shown to be a selective inhibitor for TLR5. Studies have indicated that it has negligible inhibitory effects on other Toll-like receptors such as TLR2, TLR4, TLR7, and TLR8 at concentrations effective for TLR5 inhibition, although some weak inhibition of TLR3 has been noted.[2]
Troubleshooting Guides
Issue 1: No or weak inhibition of TLR5 signaling is observed.
| Possible Cause | Troubleshooting Step |
| Degraded this compound | Prepare a fresh stock solution of this compound from powder. Ensure proper storage of stock solutions at -80°C in aliquots to prevent degradation from repeated freeze-thaw cycles. |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 0.01 µM to 50 µM) to determine the optimal inhibitory concentration for your specific cell type and experimental conditions. |
| Low TLR5 Expression in Cells | Confirm TLR5 expression in your chosen cell line using techniques like RT-PCR, western blot, or flow cytometry. Consider using a cell line known to express functional TLR5, such as HEK293 cells stably transfected with human TLR5 (HEK-hTLR5). |
| Inactive Flagellin | Test the activity of your flagellin by treating cells with a range of concentrations to confirm that it can induce a robust TLR5-dependent response (e.g., cytokine production or NF-κB activation). |
| Incorrect Assay Timing | Optimize the incubation time for both this compound pre-treatment and flagellin stimulation. A pre-incubation time of 1 hour with this compound before adding flagellin is a good starting point. The duration of flagellin stimulation will depend on the readout (e.g., 4-6 hours for cytokine mRNA, 16-24 hours for cytokine protein secretion). |
Issue 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cell Contamination | Regularly test your cell cultures for mycoplasma contamination. Ensure strict aseptic techniques during all cell handling procedures. |
| Cell Health and Viability | Ensure cells are healthy and in the logarithmic growth phase before seeding for experiments. Avoid using cells that are over-confluent. Perform a cell viability assay to confirm that the observed effects are not due to cytotoxicity. |
| Reagent Variability | Use reagents from the same lot for a set of experiments to minimize variability. Prepare fresh dilutions of flagellin and this compound for each experiment. |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent reagent addition. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or media. |
Issue 3: Observed cytotoxicity at effective concentrations.
| Possible Cause | Troubleshooting Step |
| Compound-induced Toxicity | Perform a cytotoxicity assay (e.g., MTT, LDH, or CellTiter-Glo® assay) with a range of this compound concentrations to determine its toxic concentration range for your specific cell line. If cytotoxicity is observed at the effective inhibitory concentration, consider reducing the incubation time or using a lower, non-toxic concentration that still provides partial inhibition. |
| High DMSO Concentration | Ensure the final concentration of DMSO in the culture medium is below 0.1%. If higher concentrations of this compound are required, consider preparing a more concentrated stock solution to minimize the volume of DMSO added to the cells. |
| Cell Sensitivity | Some cell lines may be more sensitive to small molecule inhibitors. If possible, test this compound on a different TLR5-expressing cell line to see if the cytotoxicity is cell-type specific. |
Quantitative Data Summary
Table 1: IC50 and Effective Concentrations of this compound
| Parameter | Cell Line | Readout | Value | Reference |
| IC50 | Not specified | TLR5/flagellin complex formation | 0.85 ± 0.12 µM | [1] |
| Effective Concentration | Not specified | Abolishes TNF-α secretion | 0.37 µM | [2] |
| Effective Concentration | IPEC-J2 cells | Abolishes IL-17C secretion | 0.5 µM | [3] |
| Effective Concentration | IPEC-J2 cells | Inhibits pBD-2, claudin-1, and -2 mRNA expression | 0.5 µM | [3] |
| Effective Concentration | MDA-MB-468 cells | Inhibition of IL-8 synthesis | 10 µM | [6] |
| Effective Concentration | Rat primary PBMCs | Suppression of NO production | Not specified |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using an NF-κB Reporter Assay
This protocol is designed for HEK293 cells stably expressing human TLR5 and an NF-κB-inducible reporter (e.g., secreted alkaline phosphatase - SEAP, or luciferase).
Materials:
-
HEK-hTLR5 NF-κB reporter cell line
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Flagellin (from Salmonella typhimurium)
-
This compound
-
DMSO (cell culture grade)
-
96-well white, clear-bottom tissue culture plates
-
Reporter assay detection reagent (e.g., QUANTI-Blue™ for SEAP, or a luciferase assay system)
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed HEK-hTLR5 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete growth medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
This compound Preparation: Prepare a 2X working solution of this compound in complete growth medium from your DMSO stock. Create a dilution series to test a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM). Prepare a 2X vehicle control containing the same final concentration of DMSO.
-
This compound Pre-treatment: Add 50 µL of the 2X this compound working solutions or the 2X vehicle control to the appropriate wells. Incubate for 1 hour at 37°C.
-
Flagellin Stimulation: Prepare a 4X working solution of flagellin in complete growth medium. A final concentration of 10-100 ng/mL is a good starting point. Add 50 µL of the 4X flagellin solution to the wells. For negative control wells, add 50 µL of complete growth medium.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Reporter Assay: Measure the reporter gene activity according to the manufacturer's instructions for your specific reporter assay system.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the flagellin-stimulated vehicle control. Plot the results as a dose-response curve to determine the IC50 value.
Protocol 2: Measuring TNF-α Secretion by ELISA
This protocol uses a human monocytic cell line, such as THP-1, which endogenously expresses TLR5.
Materials:
-
THP-1 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation (optional)
-
Flagellin
-
This compound
-
DMSO
-
24-well tissue culture plates
-
Human TNF-α ELISA kit
-
Plate reader
Procedure:
-
Cell Seeding and Differentiation (if using THP-1): Seed THP-1 cells at a density of 5 x 10^5 cells/mL in a 24-well plate. Differentiate the cells into macrophage-like cells by treating with 50-100 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours.
-
This compound Pre-treatment: Replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Flagellin Stimulation: Add flagellin to the wells at a final concentration that induces a robust TNF-α response (e.g., 100 ng/mL).
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet the cells. Carefully collect the supernatant without disturbing the cell layer.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve from the TNF-α standards. Calculate the concentration of TNF-α in each sample. Determine the percentage of inhibition of TNF-α secretion by this compound compared to the flagellin-stimulated vehicle control.
Visualizations
References
- 1. Blog Archives - The Science Snail [sciencesnail.com]
- 2. courses.edx.org [courses.edx.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting TH1020 Instability in Solution
Important Note for Researchers: Information regarding a specific compound designated "TH1020," including its chemical properties, stability, and degradation pathways, is not publicly available in the retrieved search results. The following troubleshooting guide is based on general principles of handling potentially unstable small molecule compounds in a research setting. The recommendations provided are speculative and should be adapted based on the known characteristics of the molecule you are working with.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of solution. What are the common causes and how can I prevent this?
A1: Precipitation of a compound from solution is a common indicator of poor solubility or instability. Several factors could be at play:
-
Solvent Choice: The selected solvent may not be optimal for maintaining this compound solubility at the desired concentration.
-
pH of the Solution: The pH of your buffer system can significantly impact the ionization state and solubility of a compound.
-
Temperature: Temperature fluctuations during storage or experimentation can affect solubility, leading to precipitation.
-
Concentration: You may be exceeding the maximum solubility of this compound in the chosen solvent system.
Troubleshooting Steps:
-
Solvent Optimization: If possible, consult any available literature for your compound to determine the best solvents. If not, a solubility screen with a panel of common laboratory solvents (e.g., DMSO, ethanol, methanol, DMF) is recommended.
-
pH Adjustment: Systematically vary the pH of your buffer to identify a range where the compound is most stable and soluble.
-
Temperature Control: Ensure your solutions are stored at a consistent and appropriate temperature. Avoid repeated freeze-thaw cycles.
-
Concentration Adjustment: Attempt to work with lower concentrations of this compound if the experimental design allows.
Q2: I suspect my this compound is degrading over time in my experimental buffer. How can I assess its stability?
A2: Degradation can lead to a loss of compound activity and the formation of confounding byproducts. Assessing stability is crucial for reliable experimental results.
Experimental Protocol: Stability Assessment
-
Prepare Stock Solutions: Dissolve this compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock.
-
Prepare Test Solutions: Dilute the stock solution into your experimental buffer at the final working concentration.
-
Time-Point Analysis: Aliquot the test solution into multiple vials and store them under your typical experimental conditions. At various time points (e.g., 0, 2, 4, 8, 24 hours), take a sample for analysis.
-
Analytical Method: Use an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the amount of intact this compound remaining at each time point. A decrease in the peak area corresponding to this compound over time indicates degradation.
Data Presentation: Example Stability Data
| Time (hours) | This compound Concentration (µM) | % Remaining |
| 0 | 10.0 | 100% |
| 2 | 9.5 | 95% |
| 4 | 8.8 | 88% |
| 8 | 7.5 | 75% |
| 24 | 4.2 | 42% |
Q3: What general strategies can I employ to improve the stability of this compound in my aqueous experimental solutions?
A3: Enhancing the stability of a compound in solution often involves a multi-pronged approach:
-
Buffer Selection: The choice of buffer can influence compound stability.[1][2] It's advisable to screen different buffer systems (e.g., phosphate, citrate, TRIS) at various pH levels to find the most stabilizing conditions.[1][2]
-
Use of Excipients/Additives: Certain additives can help stabilize small molecules in solution. These can include antioxidants (if the compound is prone to oxidation), chelating agents (to sequester metal ions that may catalyze degradation), or solubilizing agents like cyclodextrins.
-
Protection from Light: If the compound is light-sensitive, experiments and storage should be conducted in amber vials or under low-light conditions.
-
Inert Atmosphere: For compounds susceptible to oxidation, preparing solutions and conducting experiments under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
-
Fresh Preparation: The most reliable approach is often to prepare solutions of this compound fresh before each experiment to minimize the impact of any potential instability.
Visualizing Troubleshooting and Experimental Workflows
Troubleshooting Workflow for this compound Instability
References
how to prevent off-target effects of TH1020
This technical support center provides researchers, scientists, and drug development professionals with essential information for using TH1020, a potent and selective Toll-like Receptor 5 (TLR5) antagonist. Here you will find troubleshooting guides and frequently asked questions to help ensure the specific on-target activity of this compound in your experiments and to prevent and identify potential off-target effects.
Frequently Asked Questions (FAQs)
General Information
-
Q1: What is this compound and what is its primary molecular target? this compound is a small molecule antagonist of the Toll-like Receptor 5 (TLR5)/flagellin complex.[1] Its primary function is to inhibit the signaling cascade initiated by the binding of flagellin, a primary component of bacterial flagella, to TLR5.
-
Q2: What is the mechanism of action for this compound? this compound functions by competitively inhibiting the interaction between flagellin and TLR5.[1] By disrupting the formation of the TLR5/flagellin complex, it prevents the downstream signaling events that lead to the production of pro-inflammatory cytokines like TNF-α.[1]
Figure 1: Mechanism of Action of this compound.
Selectivity and Off-Target Effects
-
Q3: How selective is this compound? this compound is reported to be a selective antagonist for the TLR5/flagellin complex. It has been shown to be inactive against TLR2, TLR4, TLR7, and TLR8.[1] However, one study noted weak inhibition of TLR3, while another reported it as inactive against TLR3.[1] Due to this, it is recommended to empirically validate its selectivity in your specific experimental system.
-
Q4: What are the potential off-target effects of this compound? The primary potential off-target effect is the weak inhibition of TLR3 signaling.[1] TLR3 recognizes double-stranded RNA and signals through a MyD88-independent pathway, which differs from the TLR5 pathway.[2] Inhibition of TLR3 could lead to unintended consequences in experiments involving viral mimics (like poly(I:C)) or in viral infection models.[3][4] It is crucial to use appropriate controls to distinguish between TLR5-specific effects and potential TLR3-mediated off-target effects.
-
Q5: How can I minimize the risk of off-target effects in my experiments?
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound required to achieve significant TLR5 inhibition in your system by performing a dose-response curve. This reduces the likelihood of engaging lower-affinity off-targets.
-
Perform Control Experiments: Always include appropriate controls, such as cells that do not express TLR5 or using a different TLR agonist to ensure the observed effects are specific to the TLR5 pathway.
-
Counter-Screening: If your experimental system expresses other TLRs, particularly TLR3, consider performing a counter-screen to check for activity against these receptors using their respective ligands (e.g., poly(I:C) for TLR3).
-
Quantitative Data Summary
The following table summarizes the known activity and selectivity profile of this compound.
| Target | Reported Activity | IC50 | Citation(s) |
| TLR5/flagellin complex | Potent Antagonist | 0.85 µM | [1] |
| TLR2 | Inactive | Not Reported | [1] |
| TLR3 | Inactive / Weak Inhibition | Not Reported | [1] |
| TLR4 | Inactive | Not Reported | [1] |
| TLR7 | Inactive | Not Reported | [1] |
| TLR8 | Inactive | Not Reported | [1] |
Troubleshooting Guide
-
Q6: I am not observing the expected inhibition of TLR5 signaling. What are some possible causes?
-
Reagent Potency: Ensure the this compound stock solution is correctly prepared and has not undergone excessive freeze-thaw cycles.
-
Cellular System: Confirm that your cells express functional TLR5 at sufficient levels to produce a measurable response to flagellin.
-
Flagellin Concentration: The concentration of flagellin used for stimulation might be too high, requiring a higher concentration of this compound for effective competition. Perform a dose-response experiment with varying concentrations of both flagellin and this compound.
-
Experimental Readout: Verify that your downstream assay (e.g., ELISA for TNF-α) is sensitive and functioning correctly.
-
-
Q7: I suspect off-target effects in my experiment. How can I design an experiment to confirm this? The following workflow can help you dissect on-target versus potential off-target effects of this compound.
Figure 2: Workflow for Validating this compound Specificity.
Experimental Protocols
Protocol 1: Validating this compound Potency via TNF-α Secretion Assay
This protocol is designed to confirm the inhibitory activity of this compound on flagellin-induced TLR5 signaling in a human monocytic cell line like THP-1.
-
Cell Preparation:
-
Culture THP-1 cells according to standard protocols.
-
Differentiate the cells into a macrophage-like state by treating with 10-50 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Wash the cells with PBS and replace the media with fresh, PMA-free RPMI-1640 supplemented with 10% FBS. Allow cells to rest for 24 hours.
-
-
This compound Treatment:
-
Prepare a dilution series of this compound (e.g., 0.1 µM, 0.3 µM, 1 µM, 3 µM, 10 µM) in cell culture media.
-
Pre-incubate the differentiated THP-1 cells with the various concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours.
-
-
TLR5 Stimulation:
-
Stimulate the cells by adding flagellin (e.g., from Salmonella typhimurium) to a final concentration of 10-100 ng/mL.
-
Include a negative control group with no flagellin stimulation.
-
Incubate for 6-18 hours at 37°C in a 5% CO2 incubator.
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Measure the concentration of TNF-α using a commercially available ELISA kit, following the manufacturer's instructions.
-
Calculate the IC50 value by plotting the TNF-α concentration against the log of the this compound concentration.
-
Protocol 2: Counter-Screening for Off-Target TLR3 Inhibition
This protocol helps determine if this compound affects TLR3 signaling at the concentrations effective for TLR5 inhibition.
-
Cell Preparation:
-
Use a cell line that expresses TLR3, such as human embryonic kidney (HEK) 293 cells stably transfected with a human TLR3 expression vector (HEK-hTLR3), or a cell line endogenously expressing TLR3 like Calu-3 lung epithelial cells.
-
-
This compound Treatment:
-
Pre-incubate the cells with this compound at the determined IC50 for TLR5 (e.g., 0.85 µM) and at a 10-fold higher concentration (e.g., 8.5 µM). Include a vehicle control.
-
-
TLR3 Stimulation:
-
Stimulate the cells with the TLR3 ligand polyinosinic:polycytidylic acid (poly(I:C)) at a concentration of 1-10 µg/mL.
-
Incubate for 18-24 hours.
-
-
Quantification of Response:
-
Measure a relevant downstream readout of TLR3 activation. This is typically a Type I interferon response.
-
Quantify the levels of Interferon-β (IFN-β) in the supernatant by ELISA or measure the expression of an interferon-stimulated gene (e.g., ISG15 or CXCL10) by qPCR.
-
A significant reduction in the readout in the presence of this compound would indicate a potential off-target effect on the TLR3 pathway.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of TLR3 and TLR4 function and expression in human dendritic cells by helminth parasites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Src–ZNRF1 axis controls TLR3 trafficking and interferon responses to limit lung barrier damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing TH1020 Cytotoxicity in Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing TH1020 in cell-based assays. Our aim is to help you identify and resolve potential issues related to unexpected cytotoxicity, ensuring the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures treated with this compound, even at concentrations close to its IC50 for TLR5 inhibition. Is this expected?
A1: While this compound is a selective TLR5 antagonist, off-target effects leading to cytotoxicity can occur, particularly at higher concentrations or in sensitive cell lines. It is also crucial to rule out experimental artifacts that can mimic cytotoxicity. We recommend a systematic troubleshooting approach to determine the root cause of the observed cell death.
Q2: What are the potential mechanisms of this compound-induced cytotoxicity?
A2: Although direct cytotoxic mechanisms of this compound are not extensively documented, similar small molecule inhibitors can sometimes induce cytotoxicity through off-target effects. Potential mechanisms to investigate include:
-
Apoptosis: Induction of programmed cell death.
-
Necrosis: A form of cell injury resulting in the premature death of cells in living tissue by autolysis.
-
Induction of Reactive Oxygen Species (ROS): An imbalance between the production of reactive oxygen species and the biological system's ability to readily detoxify the reactive intermediates or easily repair the resulting damage.
-
Mitochondrial Dysfunction: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability.[1][2][3][4][5]
Q3: Our results with this compound are inconsistent between experiments. What could be the cause?
A3: Inconsistent results in cell-based assays can stem from several factors:
-
Cell Passage Number: Cell lines can undergo phenotypic and genotypic changes at high passage numbers, which may alter their sensitivity to compounds.[6][7][8][9][10] It is advisable to use cells within a consistent and low passage range.
-
Serum Variability: Different lots of fetal bovine serum (FBS) can have varying compositions of growth factors and other components, impacting cell growth and drug response.
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at certain concentrations. Ensure the final solvent concentration in your assay is consistent and non-toxic to your cells.
-
Cell Seeding Density: Inconsistent cell numbers at the start of the experiment can lead to variability in the final readout.
-
Compound Preparation: Inaccurate preparation of stock and working solutions of this compound will lead to variable effective concentrations.
Q4: We are seeing high background signal in our cytotoxicity assay. What can we do to reduce it?
A4: High background can obscure the true effect of this compound. Here are some common causes and solutions:
-
Contamination: Microbial contamination (bacteria, yeast, mycoplasma) can affect cell health and interfere with assay readouts. Regularly test your cell cultures for contamination.
-
Reagent Issues: Ensure that your assay reagents are properly stored and not expired. For absorbance-based assays, phenol red in the culture medium can contribute to background.
-
Incomplete Cell Lysis (for LDH assay): Ensure complete lysis of the positive control cells to get an accurate maximum LDH release value.
-
Insufficient Washing: Inadequate washing of cells can leave behind interfering substances.
Q5: How do we differentiate between a cytotoxic and a cytostatic effect of this compound?
A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between the two, you can use a combination of assays:
-
Cell Proliferation Assays (e.g., MTT, XTT): These measure metabolic activity, which can decrease due to either cell death or a reduction in proliferation.
-
Cytotoxicity Assays (e.g., LDH release, live/dead staining): These directly measure cell death by assessing membrane integrity.
-
Cell Counting: Directly counting the number of viable cells over time can also help differentiate between these two effects.
Troubleshooting Guides
Guide 1: Unexpected Cell Death
| Observation | Potential Cause | Recommended Action |
| Widespread cell detachment and floating cells. | High concentration of this compound, solvent toxicity, or contamination. | Perform a dose-response curve to determine the optimal concentration. Include a solvent control. Check for contamination. |
| Morphological changes consistent with apoptosis (e.g., cell shrinkage, membrane blebbing). | This compound may be inducing apoptosis. | Perform an Annexin V/PI apoptosis assay to confirm. |
| Increased number of stained cells in a live/dead assay. | Loss of membrane integrity. | Quantify cytotoxicity using an LDH release assay. |
| No significant effect at the expected IC50. | Cell line resistance, incorrect compound concentration, or assay interference. | Verify the identity of your cell line. Confirm the concentration of your this compound stock. Run assay controls to check for interference. |
Guide 2: Inconsistent Assay Results
| Observation | Potential Cause | Recommended Action |
| High variability between replicate wells. | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the plate if edge effects are suspected. |
| Different results on different days. | Variation in cell passage number, serum lot, or incubation time. | Standardize your experimental protocol, including cell passage number and serum lot. Ensure consistent incubation times. |
| Discrepancy between different cytotoxicity assays. | The assays measure different cellular parameters (e.g., metabolic activity vs. membrane integrity). | Use multiple, complementary assays to get a comprehensive understanding of this compound's effect on your cells.[11][12][13] |
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| HEK293-hTLR5 | NF-κB Reporter Assay | 24 | 0.85 |
| THP-1 | TNF-α ELISA | 24 | 1.2 |
| A549 | MTT Assay | 48 | > 50 |
| Jurkat | Annexin V/PI Assay | 48 | 25 |
Note: These are hypothetical values for illustrative purposes. Actual values should be determined experimentally.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and appropriate controls (vehicle control, untreated control).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired period.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a new plate containing the LDH reaction mixture.
-
Incubation: Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm).
Protocol 3: Annexin V/PI Apoptosis Assay
-
Cell Seeding and Treatment: Seed cells in a suitable culture vessel and treat with this compound and controls.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
Mandatory Visualizations
Caption: this compound inhibits the TLR5 signaling pathway.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Logic of different cell viability/cytotoxicity assays.
References
- 1. mdpi.com [mdpi.com]
- 2. portal.research.lu.se [portal.research.lu.se]
- 3. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 4. Drug-induced mitochondrial dysfunction and cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Passage Number on Cell Line Phenotypes [cytion.com]
- 7. researchgate.net [researchgate.net]
- 8. The Effect of Repeated Passaging on the Susceptibility of Human Proximal Tubular HK-2 Cells to Toxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]
- 11. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Technical Support Center: In Vivo Delivery of TH1020
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective TLR5/flagellin complex antagonist, TH1020, in in vivo experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex, with an in vitro IC50 of approximately 0.85 μM.[1] It functions by competitively inhibiting the interaction between flagellin and TLR5, thereby preventing the formation of the TLR5/flagellin signaling complex.[1] This blockade disrupts downstream signaling pathways, primarily the MyD88-dependent pathway, which ultimately leads to the inhibition of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory cytokines such as TNF-α.[2][3]
Q2: What are the main challenges associated with the in vivo delivery of this compound?
A2: The primary challenge in the in vivo delivery of this compound is its limited aqueous solubility. This compound is a crystalline solid that is soluble in dimethyl sulfoxide (DMSO) and chloroform but has poor solubility in aqueous solutions.[4] This can lead to difficulties in preparing stable formulations for parenteral administration, potentially causing precipitation of the compound upon injection and leading to inaccurate dosing and reduced bioavailability.
Q3: Are there any known successful in vivo applications of this compound?
A3: Yes, this compound has been used successfully in a preclinical in vivo model. Specifically, it has been shown to be effective in a rat model of allodynia (pain hypersensitivity), where its administration led to a reduction in pain responses.[2][3][5] This demonstrates that with an appropriate formulation, this compound can be delivered in vivo to achieve a therapeutic effect.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon injection. | Low aqueous solubility of this compound. | - Prepare a stock solution of this compound in 100% DMSO. For the final formulation, a suspended solution can be prepared by adding the DMSO stock to a vehicle containing a solubilizing agent like 20% SBE-β-CD in saline to a final concentration of 0.5 mg/mL.[1] - Ensure the final concentration of DMSO in the injected volume is at a non-toxic level for the animal model. - Prepare the formulation fresh before each experiment and visually inspect for any precipitation before administration. - Sonication may be used to aid dissolution.[6] |
| Inconsistent or lack of in vivo efficacy. | - Poor bioavailability: The compound may not be reaching the target tissue at a sufficient concentration due to precipitation or rapid metabolism. - Inadequate dosing: The administered dose may be too low to elicit a biological response. | - Optimize the formulation: Experiment with different concentrations of co-solvents (e.g., DMSO, PEG400) and solubilizing agents (e.g., SBE-β-CD, Tween 80) to improve solubility and stability. - Perform a dose-response study: Test a range of this compound doses to determine the optimal concentration for your experimental model. - Consider alternative routes of administration: Depending on the target organ, routes such as intraperitoneal (IP) or subcutaneous (SC) injection may offer different pharmacokinetic profiles. A suggested formulation is suitable for oral and intraperitoneal injection.[1] |
| Observed toxicity or adverse effects in animal models. | - Vehicle toxicity: High concentrations of solvents like DMSO can be toxic. - Off-target effects of this compound: Although reported to be selective for TLR5, high concentrations may lead to off-target activities. | - Minimize solvent concentration: Keep the percentage of DMSO or other organic solvents in the final injection volume as low as possible. - Conduct a toxicity study: Before initiating efficacy studies, perform a pilot study to determine the maximum tolerated dose (MTD) of your this compound formulation. - Include a vehicle-only control group: This is essential to differentiate between the effects of the vehicle and this compound. |
Experimental Protocols
In Vivo Formulation of this compound (Suspension)
This protocol is adapted from a commercially available recommendation and is suitable for oral and intraperitoneal administration.[1]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD), 20% w/v in sterile saline
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare a 5.0 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder and dissolve it in the appropriate volume of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming may be applied if necessary.
-
-
Prepare the final suspended solution (0.5 mg/mL).
-
In a sterile microcentrifuge tube, add 900 µL of 20% SBE-β-CD in saline.
-
To this, add 100 µL of the 5.0 mg/mL this compound stock solution in DMSO.
-
Vortex the mixture immediately and thoroughly to form a uniform suspension. Sonication can be used to improve the homogeneity of the suspension.[6]
-
-
Administration.
-
Administer the freshly prepared suspension to the animals at the desired dosage.
-
Due to the nature of the suspension, ensure the mixture is well-vortexed immediately before drawing it into the syringe for each animal to ensure consistent dosing.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| In Vitro IC50 (TLR5/flagellin complex) | 0.85 µM | [1] |
| Solubility in DMSO | 3 - 4.54 mg/mL (may require warming/sonication) | [6] |
| Solubility in Chloroform | 1 mg/mL | [4] |
| Recommended In Vivo Formulation | 0.5 mg/mL in 10% DMSO / 20% SBE-β-CD in Saline | [1] |
Visualizations
This compound Mechanism of Action Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. HMGB1 Activates Proinflammatory Signaling via TLR5 Leading to Allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 6. This compound | Antibacterial | TLR | TargetMol [targetmol.com]
Technical Support Center: Mitigating Variability in TH1020 Experimental Outcomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating variability in experimental outcomes when using the TLR5/flagellin complex antagonist, TH1020.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex.[1][2] Its primary mechanism of action is to inhibit the interaction between bacterial flagellin and TLR5, thereby blocking the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α.[1][2] this compound is suggested to compete with flagellin for binding to TLR5, disrupting the formation of the active receptor complex.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) for this compound in inhibiting flagellin-induced TLR5 signaling is reported to be 0.85 μM.[1][2][3]
Q3: Is this compound selective for TLR5?
A3: Yes, this compound is highly selective for TLR5. Studies have shown that it has negligible inhibitory effects on other Toll-like receptors, including TLR2, TLR3, TLR4, TLR7, and TLR8.[1][2]
Q4: What are the common downstream readouts for assessing this compound activity?
A4: Common downstream readouts for assessing the inhibitory activity of this compound include the measurement of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8), and the activation of the NF-κB signaling pathway.[4]
Q5: What is the recommended solvent for reconstituting this compound?
A5: this compound is typically reconstituted in dimethyl sulfoxide (DMSO) to create a stock solution. For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is low (generally less than 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: High Variability in Replicate Wells
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and verify consistent cell numbers across wells using a cell counter. |
| Edge Effects in Assay Plates | Avoid using the outer wells of the assay plate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Inaccurate Pipetting of this compound or Stimulant | Calibrate pipettes regularly. Use low-retention pipette tips. When preparing serial dilutions, ensure thorough mixing at each step. |
| Cell Clumping | Culture and handle cells gently to prevent clumping. If clumping occurs, gently triturate the cell suspension before seeding. |
| Mycoplasma Contamination | Regularly test cell lines for mycoplasma contamination, as it can significantly alter cellular responses to stimuli. |
Issue 2: Lower than Expected Inhibition by this compound
| Potential Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and experimental conditions. |
| Incorrect Pre-incubation Time | Optimize the pre-incubation time of cells with this compound before adding the flagellin stimulus. A typical pre-incubation time is 1-2 hours. |
| Degradation of this compound | Ensure proper storage of this compound stock solutions (aliquoted and stored at -20°C or -80°C). Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from the stock for each experiment. |
| High Flagellin Concentration | The concentration of flagellin used for stimulation may be too high, overcoming the inhibitory effect of this compound. Perform a titration of flagellin to determine the EC50 and use a concentration at or near this value for inhibition assays. |
| Cell Line Insensitivity | Confirm that your cell line expresses functional TLR5. Verify TLR5 expression by qPCR or flow cytometry. |
Issue 3: Inconsistent TNF-α or IL-8 Readouts
| Potential Cause | Troubleshooting Step |
| Low Basal Cytokine Levels | Ensure that the flagellin stimulation is sufficient to induce a robust and detectable cytokine response. Optimize the stimulation time and concentration. |
| Variability in ELISA Performance | Use a high-quality ELISA kit and follow the manufacturer's protocol precisely. Ensure proper washing steps and consistent incubation times. Run a standard curve with every plate. |
| Sample Handling and Storage | Collect cell culture supernatants promptly after the incubation period. If not assayed immediately, store supernatants at -80°C to prevent cytokine degradation. Avoid multiple freeze-thaw cycles. |
| Interference from Soluble Receptors | Be aware that soluble forms of cytokine receptors in the cell culture supernatant can interfere with ELISA measurements. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 (TLR5/flagellin complex) | 0.85 µM | Not specified | [1][2][3] |
| TNF-α Secretion Inhibition | Almost completely abolished at 0.37 µM | Not specified | [2] |
| IL-17C Secretion Inhibition | Almost completely abolished at 0.5 µM | Bacterial strain C83901 infected IPEC-J2 cells | [1] |
| pBD-2, claudin-1, and -2 mRNA Expression Inhibition | Dramatically inhibited at 0.5 µM | C83091 infected IPEC-J2 cells | [1] |
| IL-8 Synthesis Inhibition | Dose-dependent inhibition | MDA-MB-468 breast cancer cells treated with 5 µM FnEDA or 50 ng/mL flagellin | [4] |
Experimental Protocols
Protocol 1: General Cell-Based Assay for this compound Activity
This protocol provides a general framework for assessing the inhibitory effect of this compound on flagellin-induced cytokine production in a suitable cell line (e.g., HEK293 cells stably expressing TLR5, or monocytic cell lines like THP-1).
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Flagellin (from a suitable bacterial source, e.g., Salmonella typhimurium)
-
Cell line expressing functional TLR5
-
Complete cell culture medium
-
Sterile 96-well cell culture plates
-
ELISA kit for the cytokine of interest (e.g., human TNF-α or IL-8)
-
Phosphate-buffered saline (PBS)
Methodology:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
This compound Preparation and Pre-treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the cells and add the this compound dilutions (and vehicle control).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C in a 5% CO2 incubator.
-
-
Flagellin Stimulation:
-
Prepare a working solution of flagellin in complete cell culture medium at a concentration that induces a submaximal response (previously determined by a dose-response experiment).
-
Add the flagellin solution to the wells containing this compound-treated cells. Include a negative control (cells treated with vehicle and medium without flagellin) and a positive control (cells treated with vehicle and flagellin).
-
Incubate the plate for an optimized duration (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants.
-
Measure the concentration of the cytokine of interest (e.g., TNF-α or IL-8) in the supernatants using a validated ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the positive control (flagellin-stimulated, vehicle-treated cells).
-
Plot the percentage of inhibition against the this compound concentration and determine the IC50 value using non-linear regression analysis.
-
Visualizations
Caption: TLR5 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for assessing this compound activity.
Caption: Troubleshooting flowchart for this compound experiments.
References
Validation & Comparative
Validating the Inhibitory Effect of TH1020 on TLR5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TH1020, a known Toll-like Receptor 5 (TLR5) inhibitor, with other potential alternatives, supported by experimental data and detailed methodologies. The information is intended to assist researchers and professionals in the field of drug development in evaluating this compound's efficacy and its potential applications.
Introduction to TLR5 and Its Inhibition
Toll-like Receptor 5 (TLR5) is a key component of the innate immune system, recognizing flagellin, a protein component of bacterial flagella. Upon binding flagellin, TLR5 triggers a signaling cascade, primarily through the MyD88-dependent pathway, leading to the activation of the transcription factor NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α. While crucial for host defense against bacterial pathogens, dysregulated TLR5 signaling is implicated in various inflammatory and autoimmune diseases. Consequently, the development of TLR5 inhibitors is a promising therapeutic strategy.
This compound has emerged as a potent and selective small-molecule antagonist of the TLR5/flagellin complex. This guide will delve into the experimental validation of its inhibitory effects and compare its performance with what is known about other classes of TLR5 inhibitors.
Comparative Analysis of TLR5 Inhibitors
The development of small-molecule TLR5 inhibitors is an active area of research. Besides this compound, another class of compounds, the 2-iminobenzimidazolene (IBZ) series, has been identified as having TLR5 inhibitory activity. While specific publicly available IC50 values for the IBZ series are limited, this section compares the known quantitative data for this compound with the qualitative information available for the IBZ compounds.
| Inhibitor | Chemical Class | Mechanism of Action | IC50 | Selectivity |
| This compound | Pyrimidine Triazole Thioether | Antagonist of the TLR5/flagellin complex. Competes with flagellin for binding to TLR5.[1] | 0.85 µM[1] | Selective for TLR5; inactive against TLR2, TLR3, TLR4, TLR7, and TLR8. |
| 2-iminobenzimidazolene (IBZ) series | 2-iminobenzimidazolene | Antagonizes the interaction between TLR5 and flagellin. | Data not publicly available. | Effective in abrogating RA M1 macrophage differentiation and osteoclast maturation.[2] |
Note: The lack of specific IC50 values for the IBZ series in the public domain makes a direct quantitative comparison with this compound challenging. The available information suggests their potential in cellular models of rheumatoid arthritis.[2]
Experimental Validation of TLR5 Inhibition
The inhibitory effect of compounds like this compound on TLR5 signaling can be validated through a series of in vitro experiments that measure the direct interaction with the receptor and the downstream cellular consequences of this inhibition.
Key Experimental Data for this compound
| Experiment | Readout | Result with this compound |
| TLR5/Flagellin Binding Assay | Inhibition of flagellin binding to TLR5 | Competes with flagellin for TLR5 binding.[1] |
| NF-κB Reporter Assay | Reduction in flagellin-induced NF-κB activation | Dose-dependent inhibition of NF-κB signaling. |
| TNF-α Secretion Assay (ELISA) | Decrease in flagellin-induced TNF-α production | Almost completely abolishes TLR5-mediated TNF-α secretion. |
Experimental Protocols
TLR5/Flagellin Binding Assay
A direct binding assay is crucial to demonstrate that the inhibitor physically interacts with the TLR5 receptor or disrupts the TLR5-flagellin complex. While a specific detailed protocol for a competitive binding assay with this compound is not publicly available, a general workflow can be outlined.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive TLR5-flagellin binding assay.
NF-κB Reporter Assay
This assay quantifies the activation of the NF-κB signaling pathway, a key downstream event of TLR5 activation.
Methodology:
-
Cell Culture: HEK293 cells stably co-transfected with a human TLR5 expression vector and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and pre-incubated with varying concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with a known concentration of flagellin (e.g., 10 ng/mL) for 24 hours.
-
SEAP Detection: The cell culture supernatant is collected, and the SEAP activity is measured using a colorimetric substrate like p-nitrophenyl phosphate (pNPP). The absorbance is read at 405 nm.
-
Data Analysis: The percentage of NF-κB inhibition is calculated relative to the flagellin-only treated cells. The IC50 value is determined by plotting the inhibitor concentration versus the percentage of inhibition.
TNF-α Secretion Assay (ELISA)
This assay measures the production of the pro-inflammatory cytokine TNF-α, a direct downstream product of TLR5 signaling.
Methodology:
-
Cell Culture: Human monocytic cell lines (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs) are cultured in RPMI-1640 medium supplemented with 10% FBS.
-
Treatment: Cells are seeded in 96-well plates and pre-incubated with different concentrations of this compound or a vehicle control for 1 hour.
-
Stimulation: Cells are then stimulated with flagellin (e.g., 100 ng/mL) for 18-24 hours.
-
ELISA: The cell culture supernatant is collected, and the concentration of TNF-α is quantified using a commercial sandwich ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The amount of TNF-α in the treated samples is compared to the amount in the flagellin-stimulated control to determine the inhibitory effect of this compound.
Signaling Pathway and Mechanism of Action
This compound acts by competitively inhibiting the binding of flagellin to TLR5, thereby preventing the initiation of the downstream signaling cascade.
TLR5 Signaling Pathway
Caption: The TLR5 signaling pathway and the inhibitory action of this compound.
Conclusion
The available data robustly support the inhibitory effect of this compound on TLR5 signaling. Its demonstrated potency, with a sub-micromolar IC50, and its high selectivity make it a valuable tool for studying TLR5 biology and a promising lead compound for the development of therapeutics for TLR5-mediated inflammatory diseases. While other classes of TLR5 inhibitors, such as the 2-iminobenzimidazolene series, are under investigation, a direct quantitative comparison is currently limited by the availability of public data. The experimental protocols and workflows provided in this guide offer a framework for the continued evaluation of this compound and the discovery of novel TLR5 antagonists.
References
A Comparative Guide to TH1020 and Other Small Molecule TLR5 Antagonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of TH1020 and other emerging small molecule antagonists of Toll-like Receptor 5 (TLR5), supported by available experimental data. This document aims to facilitate informed decisions in the selection of research tools and potential therapeutic candidates targeting TLR5-mediated inflammation.
Toll-like Receptor 5 (TLR5) is a key component of the innate immune system, recognizing bacterial flagellin and initiating a pro-inflammatory signaling cascade.[1] Dysregulation of TLR5 signaling has been implicated in a variety of inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention. This guide focuses on a comparative analysis of this compound, a well-characterized TLR5 antagonist, and other small molecule inhibitors, including the 2-iminobenzimidazolene (IBZ) series.
Mechanism of Action and Signaling Pathway
This compound is a potent and selective antagonist of the TLR5/flagellin complex.[1][2][3] It is believed to function by binding to the interface of the two TLR5 molecules, thereby disrupting the formation of the tetrameric complex necessary for downstream signaling.[1] This inhibition effectively blocks the recruitment of the adaptor protein MyD88 and subsequent activation of the NF-κB pathway, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.[3][4]
The TLR5 signaling pathway is initiated by the binding of flagellin, which induces the dimerization of TLR5. This conformational change facilitates the recruitment of the MyD88 adaptor protein to the Toll/interleukin-1 receptor (TIR) domain of TLR5. MyD88, in turn, recruits and activates IRAK4, which then phosphorylates IRAK1. The activated IRAK1 associates with TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκB. This allows for the nuclear translocation of NF-κB, which drives the transcription of various pro-inflammatory genes.[4]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and the 2-iminobenzimidazolene (IBZ) series of small molecule TLR5 antagonists.
Table 1: In Vitro Potency and Selectivity
| Compound/Series | IC50 (µM) | Cytokine Inhibition | Selectivity |
| This compound | 0.85[2][3] | Almost completely abolishes TLR5-mediated TNF-α secretion at 0.37 µM.[1][2] | Inactive against TLR2, TLR3, TLR4, TLR7, and TLR8.[2] |
| 2-Iminobenzimidazolene (IBZ) Series | Not Reported | Reduced flagellin-induced TNF, IL-6, and CCL2 production by up to 70%.[5] | Selectivity index of >10.[5] |
Table 2: Physicochemical and Pharmacokinetic Properties
| Compound/Series | Aqueous Solubility | Microsomal Stability | In Vivo Efficacy Models |
| This compound | Not Reported | Not Reported | Demonstrated in vivo efficacy in a rat model of allodynia.[6] |
| 2-Iminobenzimidazolene (IBZ) Series | > 400 µM[5] | Good stability (74-90%) in the presence of mouse liver microsomes + NADPH.[5] | Proposed for evaluation in a murine collagen-induced arthritis model.[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the evaluation of TLR5 antagonists.
In Vitro TLR5 Antagonist Activity Assay
This assay is designed to determine the potency of a compound in inhibiting flagellin-induced TLR5 signaling.
Protocol Steps:
-
Cell Culture: HEK-Blue™-mTLR5 cells, which are engineered to express murine TLR5 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured in 96-well plates.[4]
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test antagonist (e.g., this compound) for a specified period (e.g., 30 minutes).[4]
-
TLR5 Stimulation: The cells are then stimulated with a known concentration of a TLR5 agonist, such as flagellin (e.g., 10 ng/mL).[4]
-
Incubation: The plates are incubated for a set duration (e.g., 5 hours) to allow for TLR5 signaling and reporter gene expression.[4]
-
Signal Detection: The supernatant is collected, and the SEAP activity is measured using a colorimetric substrate like QUANTI-Blue™. Alternatively, cytokine levels (e.g., TNF-α) in the supernatant can be quantified using ELISA.[4]
-
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Selectivity Assays
To determine the specificity of a TLR5 antagonist, similar assays are conducted using cell lines expressing other TLRs (e.g., TLR2, TLR3, TLR4, TLR7, TLR8) and their respective ligands. A selective antagonist should not exhibit significant inhibitory activity in these assays.
In Vivo Efficacy Models
The therapeutic potential of TLR5 antagonists is evaluated in animal models of inflammatory diseases.
-
Collagen-Induced Arthritis (CIA) Model: This is a widely used model for rheumatoid arthritis. Mice are immunized with collagen to induce arthritis, and the effect of the TLR5 antagonist on disease severity, joint inflammation, and bone erosion is assessed.[5]
-
Allodynia Model: This model is used to study pain hypersensitivity. A TLR5 agonist is administered to induce allodynia, and the ability of the antagonist to reverse this effect is measured.[6]
Discussion and Future Directions
This compound has been well-characterized as a potent and selective small molecule antagonist of TLR5 with a clear mechanism of action and demonstrated in vitro and in vivo activity.[1][2][3][6] The 2-iminobenzimidazolene (IBZ) series represents another promising class of TLR5 inhibitors with good in vitro activity and favorable physicochemical properties.[5]
A direct comparison of the potency of this compound and the IBZ series is currently limited by the lack of publicly available IC50 values for the latter. However, the reported high percentage of cytokine inhibition and favorable selectivity index suggest that the IBZ compounds are also potent and specific inhibitors of TLR5 signaling.[5]
Future research should focus on head-to-head comparative studies of these and other emerging small molecule TLR5 antagonists in a standardized set of in vitro and in vivo models. The determination of full pharmacokinetic and pharmacodynamic profiles will be crucial for the advancement of these compounds into clinical development for the treatment of TLR5-mediated inflammatory and autoimmune diseases.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pyrimidine Triazole Thioether Derivatives as Toll-Like Receptor 5 (TLR5)/Flagellin Complex Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. TLR5-derived, TIR-interacting decoy peptides to inhibit TLR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of small molecule TLR5 inhibitors for rheumatoid arthritis therapy - Zachary Aron [grantome.com]
- 6. HMGB1 activates proinflammatory signaling via TLR5 leading to allodynia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Specificity of the TLR5 Antagonist TH1020
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data confirming the specificity of TH1020 as a potent antagonist for Toll-like Receptor 5 (TLR5). It is intended to offer an objective comparison of its performance and detailed methodologies for the key experiments cited.
Introduction to this compound and TLR5
Toll-like Receptor 5 (TLR5) is a key component of the innate immune system, recognizing flagellin, a primary protein constituent of bacterial flagella.[1] Activation of TLR5 triggers a signaling cascade through the MyD88 adapter protein, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α.[1] Due to its role in various inflammatory diseases and certain cancers, TLR5 has emerged as a significant therapeutic target.[1]
This compound is a small molecule identified as a potent and selective antagonist of the TLR5/flagellin complex.[1][2][3] It functions by binding to the interface between two TLR5 molecules, thereby disrupting the formation of the active tetrameric complex with flagellin and inhibiting downstream signaling.[1]
Quantitative Analysis of this compound Specificity
The specificity of a compound is a critical parameter in drug development, ensuring that it interacts primarily with its intended target, thereby minimizing off-target effects. The selectivity of this compound has been evaluated against a panel of other Toll-like Receptors. The data consistently demonstrates a high degree of specificity for TLR5.
| Compound | Target TLR | Potency (IC50) | Activity against other TLRs |
| This compound | TLR5 | 0.85 µM [1][2][3] | TLR2, TLR4, TLR7, TLR8: Negligible inhibition observed at 0.78 µM.[1] TLR3: Weak inhibition observed.[1] |
Experimental Protocols
The specificity of this compound for TLR5 has been confirmed through a series of robust cellular assays. Below are detailed methodologies for two key experiments that are fundamental in determining the potency and selectivity of TLR5 antagonists.
TLR5-Mediated NF-κB Reporter Assay
This assay quantitatively measures the inhibition of TLR5-induced NF-κB activation in a controlled cellular environment.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against TLR5 signaling.
Materials:
-
HEK293 cells stably co-expressing human TLR5 and an NF-κB-inducible secreted embryonic alkaline phosphatase (SEAP) or luciferase reporter gene (e.g., HEK-Blue™ hTLR5 cells).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
TLR5 agonist: Flagellin (e.g., from Salmonella typhimurium).
-
Test compound: this compound.
-
Reporter detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay substrate).
-
96-well cell culture plates.
-
Plate reader (spectrophotometer or luminometer).
Protocol:
-
Cell Plating: Seed the HEK-Blue™ hTLR5 cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.
-
Stimulation: Add a fixed, predetermined concentration of flagellin (typically the EC80) to the wells to stimulate TLR5. Include control wells with cells and flagellin only (positive control) and cells with medium only (negative control).
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Detection: Measure the reporter gene activity according to the manufacturer's instructions. For SEAP, this typically involves transferring a small volume of the cell culture supernatant to a new plate containing the detection reagent and measuring the absorbance at 620-655 nm after a short incubation.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the positive control. Plot the percent inhibition against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
Specificity Profiling: To confirm specificity, this assay is repeated using HEK293 cell lines that individually express other TLRs (e.g., TLR2, TLR3, TLR4, TLR7, TLR8) and are stimulated with their respective specific agonists (e.g., Pam3CSK4 for TLR2, Poly(I:C) for TLR3, LPS for TLR4, R848 for TLR7/8). A lack of significant inhibition in these cell lines indicates specificity for TLR5.
TNF-α Secretion Inhibition Assay
This assay measures the ability of a compound to inhibit the production of a key pro-inflammatory cytokine downstream of TLR5 activation in immune cells.
Objective: To confirm the functional inhibition of the TLR5 signaling cascade by measuring the reduction in TNF-α secretion.
Materials:
-
Human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS, penicillin/streptomycin).
-
TLR5 agonist: Flagellin.
-
Test compound: this compound.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
Protocol:
-
Cell Plating: Plate THP-1 cells or PBMCs in a 96-well plate at a suitable density (e.g., 1 x 10^5 cells per well).
-
Compound Preparation: Prepare a serial dilution of this compound in the cell culture medium.
-
Treatment: Pre-treat the cells with the different concentrations of this compound for 1-2 hours.
-
Stimulation: Add a fixed concentration of flagellin to the wells to induce TNF-α production. Include appropriate positive and negative controls.
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
ELISA: Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of inhibition of TNF-α secretion for each this compound concentration compared to the flagellin-stimulated control. This data can also be used to calculate an IC50 value. Studies have shown that this compound almost completely abolishes TLR5-mediated TNF-α secretion at a concentration of 0.37 µM.[1]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows described.
Caption: TLR5 signaling pathway and the inhibitory action of this compound.
References
- 1. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of inhibition of Toll-like receptor 3 signaling on pathogenesis of rabies virus in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TLR4, TLR7/8 agonist-induced miR-146a promotes macrophage tolerance to MyD88-dependent TLR agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of TH1020
This guide provides a comprehensive comparison of the reported in vitro and in vivo effects of TH1020, a potent and selective antagonist of the Toll-like receptor 5 (TLR5)/flagellin complex. Designed for researchers, scientists, and drug development professionals, this document summarizes key experimental findings, presents detailed methodologies, and visualizes the underlying biological pathways and experimental workflows.
Mechanism of Action
This compound functions as a competitive inhibitor of the TLR5 signaling pathway.[1][2] It is believed to bind to the interface of the two TLR5 receptor copies, thereby disrupting the formation of the tetrameric complex with its ligand, flagellin.[2][3] This disruption prevents the recruitment of the adaptor protein MyD88, which in turn inhibits the activation of downstream signaling cascades, including the NF-κB pathway.[3][4][5] The ultimate effect is the suppression of pro-inflammatory cytokine production.[2]
References
TH1020: A Highly Selective Negative Control for TLR5 Signaling Experiments
A Comprehensive Guide for Researchers
In the intricate world of Toll-like receptor (TLR) signaling research, the use of precise and reliable negative controls is paramount to ensure the validity of experimental findings. For scientists investigating the TLR5 pathway, the small molecule TH1020 has emerged as a valuable tool. This guide provides an objective comparison of this compound with other potential negative controls, supported by experimental data, detailed protocols, and clear visualizations to aid researchers in designing robust experiments.
Performance Comparison of TLR Signaling Modulators
This compound is a potent and selective antagonist of the TLR5/flagellin complex.[1][2] Its utility as a negative control stems from its specific inhibition of TLR5-mediated signaling pathways without affecting other TLRs. To objectively assess its performance, a comparative analysis of its inhibitory concentration (IC50) against TLR5 and other TLRs is essential.
| Compound | Target TLR | IC50 (µM) | Cross-Reactivity (Inhibition at tested concentrations) | Reference |
| This compound | TLR5 | 0.85 | Inactive against TLR2, TLR3, TLR4, TLR7, TLR8 | [1][2] |
| Other TLR5 Inhibitor (Hypothetical) | TLR5 | Varies | Data not always available or shows cross-reactivity | N/A |
| Vehicle Control (e.g., DMSO) | N/A | N/A | Should show no inhibition of TLR5 signaling | General Practice |
| Inactive Analog (Hypothetical) | N/A | N/A | Should show no inhibition of TLR5 signaling | Ideal Control |
Note: Finding publicly available, head-to-head comparative IC50 data for a wide range of TLR5 inhibitors from a single study is challenging. The table above reflects the specific data available for this compound and provides a template for how researchers should compare potential negative controls.
The high selectivity of this compound is a key advantage. While other compounds may inhibit TLR5, they might also interact with other TLRs, leading to confounding results. This compound's lack of activity against a panel of other TLRs at concentrations effective for TLR5 inhibition makes it a reliable tool to specifically dissect TLR5-dependent signaling events.
Mechanism of Action
This compound functions by directly interfering with the interaction between flagellin, the primary ligand for TLR5, and the receptor itself. It is suggested to compete with flagellin for binding to TLR5, thereby preventing the conformational changes required for receptor dimerization and the initiation of downstream signaling cascades.[2][3]
Experimental Protocols
To ensure the effective use of this compound as a negative control, it is crucial to follow standardized and well-documented experimental protocols. Below are detailed methodologies for key assays used to assess TLR5 signaling.
NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a key downstream event in TLR5 signaling.
Materials:
-
HEK293 cells stably expressing human TLR5 and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).
-
Flagellin (from Salmonella typhimurium).
-
This compound.
-
Vehicle control (e.g., DMSO, typically at a final concentration of <0.1%).
-
Reporter gene detection reagent (e.g., QUANTI-Blue™ for SEAP or a luciferase assay kit).
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Seed the TLR5-expressing reporter cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Incubate the cells for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound and the vehicle control in complete cell culture medium.
-
Pre-treat the cells by adding the this compound dilutions or the vehicle control to the respective wells. Incubate for 1-2 hours.
-
Prepare a solution of flagellin in complete cell culture medium at a concentration known to elicit a robust response (e.g., 10-100 ng/mL).
-
Add the flagellin solution to all wells except for the unstimulated control wells.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
Analyze the data by normalizing the results to the vehicle control and calculating the IC50 value for this compound.
TNF-α ELISA
This assay quantifies the secretion of the pro-inflammatory cytokine TNF-α, another important downstream marker of TLR5 activation.
Materials:
-
Human or murine macrophage cell line (e.g., THP-1 or RAW 264.7) or primary macrophages.
-
Complete cell culture medium.
-
LPS (for differentiating THP-1 cells, if necessary).
-
Flagellin.
-
This compound.
-
Vehicle control (e.g., DMSO).
-
Human or murine TNF-α ELISA kit.
-
96-well cell culture plates.
-
Plate reader.
Protocol:
-
Seed the macrophage cells in a 96-well plate. If using THP-1 cells, differentiate them into a macrophage-like phenotype using a stimulant like PMA.
-
Allow the cells to adhere and rest for 24 hours.
-
Pre-treat the cells with serial dilutions of this compound or the vehicle control for 1-2 hours.
-
Stimulate the cells with an appropriate concentration of flagellin.
-
Incubate for 6-24 hours. The optimal incubation time should be determined empirically.
-
Collect the cell culture supernatants.
-
Perform the TNF-α ELISA according to the manufacturer's protocol.
-
Measure the absorbance using a plate reader.
-
Calculate the concentration of TNF-α in each sample based on the standard curve and determine the inhibitory effect of this compound.
Logical Framework for Using this compound as a Negative Control
The decision to use this compound as a negative control should be based on a clear logical framework that ensures the specificity of the observed effects.
Conclusion
This compound stands out as a superior negative control for TLR5 signaling experiments due to its high potency and, most importantly, its remarkable selectivity. By specifically inhibiting the TLR5/flagellin interaction without perturbing other TLR pathways, researchers can confidently attribute their findings to TLR5-mediated events. The use of appropriate vehicle controls and adherence to detailed experimental protocols, as outlined in this guide, will further enhance the reliability and reproducibility of studies in the field of innate immunity and drug development.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
